Technical Documentation Center

rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
  • CAS: 147228-51-1

Core Science & Biosynthesis

Foundational

Molecular structure and stereochemistry of (1R,2S)-2-propylcyclopropane derivatives

Synthesis, Structural Analysis, and Pharmacological Application Executive Summary: The Architecture of Strain The (1R,2S)-2-propylcyclopropane moiety represents a privileged structural motif in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Analysis, and Pharmacological Application

Executive Summary: The Architecture of Strain

The (1R,2S)-2-propylcyclopropane moiety represents a privileged structural motif in modern medicinal chemistry. Unlike flexible alkyl chains, this scaffold introduces a rigid "kink" driven by the unique bonding geometry of the cyclopropane ring. The high ring strain (~27.5 kcal/mol) and the significant


-like character of the carbon-carbon bonds (Walsh orbitals) endow this structure with unique electronic properties, making it an ideal bioisostere for cis-alkenes and a conformational lock for peptide mimetics.

This guide details the precision synthesis, validation, and application of (1R,2S)-2-propylcyclopropane derivatives, moving beyond generic protocols to provide a causal, mechanistic understanding of the stereochemical engineering involved.

Structural Dynamics & Energetics

To successfully synthesize and utilize this scaffold, one must first understand its reactivity profile, which differs significantly from standard alkanes.

2.1 The Walsh Orbital Concept

In cyclopropane, the interorbital angle is 60°, far below the ideal tetrahedral angle of 109.5°. To compensate, the carbon atoms rehybridize. The C-C bonds possess high


-character (approx. 

), while the C-H bonds assume high

-character (approx.

).
  • Consequence: The C-C bonds "bow" outward (banana bonds), creating a region of electron density capable of interacting with electrophiles, similar to a double bond.

  • Acidic C-H Bonds: The increased

    
    -character of the exocyclic C-H bonds renders them more acidic (
    
    
    
    ~46) and the protons more deshielded in NMR compared to cyclohexanes.
2.2 Stereochemical Definition: (1R,2S)

For a standard derivative (e.g., 2-propylcyclopropane-1-carboxylic acid), the (1R,2S) designation typically corresponds to the trans isomer, assuming the C1 substituent has higher priority than the ring carbons.

  • C1 (R-configuration): Substituent points up (relative to plane), H points down.

  • C2 (S-configuration): Propyl group points down, H points up.

  • Result: The substituents are on opposite faces of the ring, minimizing steric repulsion between the propyl tail and the C1 functional group.

Precision Synthesis: The Charette Protocol

While the Simmons-Smith reaction is the foundational method for cyclopropanation, standard conditions (Zn-Cu, CH₂I₂) lack the enantiocontrol required for pharmaceutical applications. The Charette Asymmetric Cyclopropanation is the industry standard for generating the (1R,2S) scaffold with high enantiomeric excess (ee > 90%).

3.1 Mechanistic Logic

This protocol utilizes a chiral dioxaborolane ligand to coordinate with the zinc carbenoid and the substrate (typically an allylic alcohol). The ligand acts as a "chiral pocket," directing the methylene delivery to a specific face of the alkene.

Pathway Visualization:

CharetteProtocol Figure 1: Charette Asymmetric Cyclopropanation Pathway Start Allylic Alcohol (Trans-2-Hexen-1-ol) Complex Zinc-Alkoxide Complex Start->Complex Deprotonation (Et2Zn) Reagent Zn(CH2I)2 + Chiral Dioxaborolane Reagent->Complex Ligand Exchange TS Directed Transition State (Butterfly Model) Complex->TS Face Coordination Product (1R,2S)-2-Propyl- cyclopropylmethanol TS->Product Methylene Transfer (Concerted)

3.2 Step-by-Step Protocol

Note: This protocol assumes the synthesis of the alcohol precursor, which can be oxidized to the acid or amine later.

Reagents:

  • Substrate: (E)-2-Hexen-1-ol (Precursor for trans-cyclopropane).

  • Reagent: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂).

  • Ligand: (4R,5R)-2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Procedure:

  • Ligand Formation (In Situ): In a flame-dried flask under Argon, dissolve the chiral dioxaborolane ligand (1.1 equiv) in DCM. Add Et₂Zn (2.0 equiv) at 0°C. Stir for 5 minutes. Mechanism: Formation of the Lewis acidic Zinc complex.

  • Carbenoid Generation: Add CH₂I₂ (2.0 equiv) dropwise. Maintain temperature at 0°C. Critical: Exothermic reaction; rapid addition can degrade the carbenoid.

  • Substrate Addition: Add (E)-2-Hexen-1-ol (1.0 equiv) slowly. The hydroxyl group coordinates to the Zinc center, locking the substrate into the chiral pocket.

  • Reaction: Warm to room temperature and stir for 8–12 hours.

  • Quench & Workup: Quench with saturated NH₄Cl (dissolves Zinc salts). Extract with Et₂O.

  • Purification: Flash chromatography. The resulting (1R,2S)-2-propylcyclopropylmethanol can be oxidized to the corresponding carboxylic acid using Jones reagent or TEMPO.

Analytical Validation (Self-Validating Systems)

Trust in stereochemical assignment must be derived from spectroscopic data, not just synthetic intent. NMR spectroscopy provides a definitive "fingerprint" for cyclopropanes.

4.1 The Coupling Constant Rule (

-Value)

The rigid geometry of the ring dictates specific coupling constants between vicinal protons.

  • 
     (8.0 – 11.0 Hz):  Protons on the same face overlap more effectively.
    
  • 
     (4.0 – 6.0 Hz):  Protons on opposite faces have reduced overlap.
    

For a (1R,2S)-2-propyl derivative (trans), you must observe the smaller coupling constant between the H1 and H2 protons.

4.2 Data Summary Table
Parameter(1R,2S)-Trans Isomer(1S,2S)-Cis IsomerValidation Logic

4.5 – 5.5 Hz 8.5 – 9.5 HzPrimary confirmation of relative stereochemistry.
C-13 Shift (CH₂) ~33 ppm (Propyl

)
~29 ppm (Propyl

)
Steric compression in cis shields the carbon (Upfield shift).
NOE Signal H1

Propyl

-H
H1

H2
NOE confirms spatial proximity.
4.3 Stereochemical Decision Logic

NMRLogic Figure 2: Analytical Decision Tree for Stereochemical Assignment Start Isolate Product HNMR 1H NMR Analysis (Focus on Ring Protons) Start->HNMR CheckJ Measure J(H1, H2) HNMR->CheckJ SmallJ J = 4-6 Hz CheckJ->SmallJ LargeJ J = 8-10 Hz CheckJ->LargeJ Trans Trans Isomer (Relative Config Confirmed) SmallJ->Trans Cis Cis Isomer (Incorrect Diastereomer) LargeJ->Cis ChiralGC Chiral GC/HPLC vs Standards Trans->ChiralGC Final (1R,2S) Confirmed ChiralGC->Final

Pharmacological Applications

The (1R,2S)-2-propylcyclopropane scaffold is not merely a linker; it is a pharmacophore modulator.

  • Fatty Acid Bioisosteres:

    • Derivatives like Cascarillic acid contain this motif. The cyclopropane ring mimics the cis-double bond of unsaturated fatty acids (kinked structure) but prevents

      
      -oxidation and bio-hydrogenation. This metabolic stability extends the half-life of lipid-based drugs.
      
  • Conformational Restriction:

    • In neurotransmitter analogs (e.g., glutamate or GABA ligands), the propyl group locks the receptor-binding domain into a specific bioactive conformation, reducing entropic penalty upon binding.

  • Mechanism-Based Inhibition:

    • The strained ring can act as a "suicide substrate" for enzymes like monoamine oxidases (MAO) or cytochrome P450s. The enzyme attacks the ring, leading to ring-opening and covalent modification of the active site (e.g., Tranylcypromine analogs).

References
  • Charette, A. B. , Juteau, H., Lebel, H., & Molinaro, C. (1998).[1] Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Mechanism. Journal of the American Chemical Society.[2][3] Link

  • Simmons, H. E. , & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[4] Journal of the American Chemical Society.[2][3] Link

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research.[5] Link

  • Walsh, A. D. (1949). The Structures of Ethylene Oxide, Cyclopropane, and Related Molecules. Transactions of the Faraday Society. Link

  • Gagnon, A. , & Charette, A. B. (2004). Stereoselective Synthesis of Cyclopropane Amino Acids. Tetrahedron.[1][6][7] Link

Sources

Exploratory

Propylcyclopropanecarboxylic Acid: A Technical Guide to Unveiling its Biological Activity and Pharmacophore Potential

Abstract The cyclopropane ring, a unique three-membered carbocycle, represents a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability to bioactive m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropane ring, a unique three-membered carbocycle, represents a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability to bioactive molecules.[1] While extensive research has focused on aryl-substituted cyclopropane derivatives, the biological potential of simpler alkyl-substituted analogs, such as propylcyclopropanecarboxylic acid, remains a largely untapped area of investigation. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the biological activity and pharmacophore potential of propylcyclopropanecarboxylic acid. By synthesizing established methodologies with expert insights, this document outlines a strategic path from initial synthesis and biological screening to the development of a predictive pharmacophore model, thereby accelerating the discovery of novel therapeutic agents.

Introduction: The Rationale for Investigating Propylcyclopropanecarboxylic Acid

The inherent strain of the cyclopropane ring bestows upon it unique electronic and conformational properties, making it a valuable bioisostere for various functional groups in drug design.[2] Its incorporation into molecular scaffolds has been shown to enhance binding affinity, improve metabolic stability, and reduce off-target effects.[1] Notably, derivatives of cyclopropanecarboxylic acid have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1]

A significant body of research has centered on phenylcyclopropanecarboxylic acid derivatives as potent inhibitors of enzymes such as O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria and a promising target for novel antibacterial agents. While the propyl substituent lacks the aromaticity of the phenyl group, its lipophilic nature and defined spatial orientation suggest the potential for specific interactions within a protein binding pocket. The exploration of propylcyclopropanecarboxylic acid is therefore a logical and promising extension of existing structure-activity relationship (SAR) studies.[3]

This guide will delineate a comprehensive, field-proven workflow for the systematic investigation of propylcyclopropanecarboxylic acid, from its synthesis to the elucidation of its pharmacophoric features.

Synthesis and Characterization

The synthesis of propylcyclopropanecarboxylic acid can be achieved through several established synthetic routes. A common and efficient method involves the cyclopropanation of an appropriate alkene precursor. The following protocol provides a detailed, step-by-step methodology.

Experimental Protocol: Synthesis of Propylcyclopropanecarboxylic Acid

Objective: To synthesize propylcyclopropanecarboxylic acid via a Simmons-Smith cyclopropanation reaction followed by oxidation.

Materials:

  • (E)-hex-2-enoic acid

  • Diethyl zinc

  • Diiodomethane

  • Anhydrous dichloromethane (DCM)

  • Potassium permanganate

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Cyclopropanation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (E)-hex-2-enoic acid in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of diethyl zinc in hexanes, followed by the dropwise addition of diiodomethane.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropyl ester.

  • Oxidation to Carboxylic Acid:

    • Dissolve the crude ester in a mixture of acetone and water.

    • Add potassium permanganate portion-wise at 0°C.

    • Stir the reaction at room temperature until the purple color disappears.

    • Quench the reaction by adding solid sodium bisulfite until the manganese dioxide precipitate dissolves.

    • Acidify the solution with 1M HCl to a pH of ~2.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude propylcyclopropanecarboxylic acid.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity Evaluation

Given the known antimicrobial properties of related cyclopropane derivatives, a primary focus of the biological evaluation should be on assessing the antibacterial and antifungal activity of propylcyclopropanecarboxylic acid. Additionally, cytotoxicity assays are crucial to determine the compound's therapeutic window.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of propylcyclopropanecarboxylic acid against a panel of pathogenic bacteria and fungi.

Protocol: The tube dilution method is a standard and reliable technique for determining the MIC of a novel compound.[4]

Materials:

  • Propylcyclopropanecarboxylic acid (stock solution in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Sterile test tubes

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with solvent)

Procedure:

  • Prepare a series of two-fold dilutions of the propylcyclopropanecarboxylic acid stock solution in the appropriate broth, ranging from a high concentration (e.g., 512 µg/mL) to a low concentration (e.g., 1 µg/mL).

  • Inoculate each tube with a standardized suspension of the test microorganism.

  • Include a positive control tube with a known antibiotic and a negative control tube with only the broth and solvent.

  • Incubate the tubes at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assays

Based on the activity of similar compounds, propylcyclopropanecarboxylic acid could potentially inhibit bacterial enzymes. An example of a relevant enzyme to screen against is O-acetylserine sulfhydrylase (OASS), which is crucial for cysteine biosynthesis in bacteria.

Objective: To determine the inhibitory activity of propylcyclopropanecarboxylic acid against a target enzyme (e.g., OASS).

Protocol:

  • Enzyme and Substrate Preparation: Obtain or purify the target enzyme. Prepare a stock solution of the enzyme and its substrate(s) in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of propylcyclopropanecarboxylic acid.

  • Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cytotoxicity Assays

Objective: To assess the cytotoxic effects of propylcyclopropanecarboxylic acid on mammalian cell lines.

Protocol: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[5]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • Propylcyclopropanecarboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of propylcyclopropanecarboxylic acid for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Quantitative Data Summary

The results from these assays should be compiled into a clear and concise table for easy comparison and analysis.

Assay TypeTest Organism/Cell Line/EnzymeEndpointResult (e.g., MIC, IC50)
AntibacterialS. aureusMICHypothetical Value µg/mL
AntibacterialE. coliMICHypothetical Value µg/mL
AntifungalC. albicansMICHypothetical Value µg/mL
Enzyme InhibitionO-acetylserine sulfhydrylaseIC50Hypothetical Value µM
CytotoxicityHeLa CellsIC50Hypothetical Value µM

Table 1: Hypothetical Biological Activity Data for Propylcyclopropanecarboxylic Acid.

Pharmacophore Potential and Modeling

A pharmacophore is an abstract representation of the molecular features essential for a molecule's biological activity.[6] Developing a pharmacophore model for propylcyclopropanecarboxylic acid can guide the design of more potent analogs and facilitate virtual screening for new lead compounds.

Pharmacophore Model Development Workflow

The development of a robust pharmacophore model typically follows a multi-step computational protocol.[7][8]

Pharmacophore_Workflow cluster_DataPrep Data Preparation cluster_ModelGen Model Generation cluster_Validation Model Validation cluster_Application Application A Active Ligand Set Selection B Conformational Analysis A->B Generate diverse conformations C Feature Identification (e.g., H-bond donors/acceptors, hydrophobic) B->C Identify common features D Ligand Alignment & Superimposition C->D Align based on features E Pharmacophore Hypothesis Generation D->E Create multiple models F Test Set Prediction E->F Predict activity of known compounds G Decoy Set Screening E->G Differentiate actives from inactives H Refinement of Hypothesis F->H G->H Iterative improvement I Virtual Screening of Compound Libraries H->I Use validated model for screening J Lead Optimization I->J Guide structural modifications Pharmacophore_Model cluster_Molecule Propylcyclopropanecarboxylic Acid mol HBA HBA HY HY mol_center mol_center->HBA mol_center->HY

Caption: A hypothetical pharmacophore model for propylcyclopropanecarboxylic acid.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of propylcyclopropanecarboxylic acid as a potential bioactive agent. By following the detailed protocols for synthesis, biological screening, and computational modeling, researchers can systematically uncover its therapeutic potential. The unique structural features of the propylcyclopropane moiety offer an exciting opportunity for the development of novel drugs with improved pharmacological profiles. Future work should focus on expanding the panel of biological targets, exploring structure-activity relationships through the synthesis of analogs, and utilizing the developed pharmacophore model for the discovery of new chemical entities.

References

  • Pharmacophore modeling, virtual computational screening and biological evalu
  • Pharmacophore modeling, virtual computational screening and biological evaluation studies.
  • PharmacoForge: Pharmacophore Gener
  • Drug Design by Pharmacophore and Virtual Screening Approach. [PMC]
  • PHARMACOFORGE: PHARMACOPHORE GENERATION WITH DIFFUSION MODELS. [Semantic Scholar]
  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
  • Pharmacophore modeling: advances and pitfalls. [Frontiers]
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Dovepress]
  • Inhibitors of Pyruv
  • Pharmacophore model selected for the design of novel and potential...
  • Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. [PubMed]
  • Synthesis, antimicrobial evaluation and QSAR studies of p-coumaric acid deriv
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. [Nanotechnology Perceptions]
  • Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Deriv
  • Use of heteroatom-containing small cyclic compounds for enzyme inhibitor design. [iupac]
  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. [PMC]
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid deriv
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3. [PubMed]
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [MDPI]
  • Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods. [PMC]
  • Propionyl-CoA Carboxylase- A Review. [PMC]
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [RSC Publishing]
  • Pharmacophore modeling, 2D-QSAR, Molecular Docking and ADME studies for the discovery of inhibitors of PBP2a in MRSA. [bioRxiv]
  • Structure Activity Rel
  • Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E. [YouTube]
  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [MDPI]
  • In Vitro Liver Toxicity Testing of Chemicals: A Pragm
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [MDPI]
  • Candidate Proficiency Test Chemicals to Address Industrial Chemical Applicability Domains for in vitro Human Cytochrome P450 Enzyme Induction. [PMC]
  • In Silico and Experimental Investigation of the Biological Potential of Some Recently Developed Carprofen Deriv
  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy.
  • (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

Sources

Foundational

A Technical Guide to the IUPAC Nomenclature and Chemical Identifiers of 2-Propylcyclopropane-1-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the fields of chemical research and pharmaceutical development, precision in molecular identification is paramount. An unambiguous...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical research and pharmaceutical development, precision in molecular identification is paramount. An unambiguous and universally understood nomenclature, coupled with standardized digital identifiers, forms the bedrock of scientific communication, patent registration, and regulatory submission. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the chiral molecule 2-propylcyclopropane-1-carboxylic acid. We will deconstruct the systematic naming process, including the critical assignment of stereochemical descriptors, and compile a comprehensive list of its key chemical identifiers. This molecule, with its two stereocenters, serves as an excellent case study for applying complex nomenclature rules.

Part 1: Derivation of the Core IUPAC Name

The systematic name of a chemical compound is derived by identifying its principal functional group and parent hydrocarbon structure, followed by a logical numbering and naming of all substituents. The process for 2-propylcyclopropane-1-carboxylic acid is a multi-step logical workflow.

Workflow for Determining the Base IUPAC Name

The following diagram illustrates the decision-making process for establishing the foundational name of the molecule, prior to considering its stereochemistry.

G A Identify Principal Functional Group B Carboxylic Acid (-COOH) identified. Highest priority. A->B C Identify Parent Structure D -COOH is attached to a cyclopropane ring. C->D E Apply Rule for Alicyclic Carboxylic Acids D->E F Parent Name: 'cyclopropanecarboxylic acid' E->F G Number the Parent Ring H Carbon attached to -COOH is C1. G->H I Identify and Number Substituents H->I J A propyl group is present. Numbering proceeds to give the substituent the lowest possible locant (C2). I->J K Assemble the Final Name J->K L 2-propylcyclopropane-1-carboxylic acid K->L

Caption: Logical workflow for constructing the base IUPAC name.

Step-by-Step Protocol
  • Identify the Principal Functional Group : The molecule contains a carboxyl group (-COOH). According to IUPAC priority rules, the carboxylic acid is the principal functional group, which dictates the suffix of the name[1][2][3].

  • Identify the Parent Structure : The carboxyl group is directly attached to a three-membered carbon ring. Therefore, the parent structure is a cyclopropane ring[4].

  • Name the Parent Carboxylic Acid : When a carboxyl group is attached to a ring, the suffix "-carboxylic acid" is appended to the name of the ring[1][3]. This makes the parent acid "cyclopropanecarboxylic acid".

  • Number the Ring : The carbon atom of the ring to which the principal functional group is attached is assigned locant number 1 (C1)[3].

  • Identify and Locate Substituents : A propyl group (-CH₂CH₂CH₃) is attached to the ring. To assign its locant, the ring is numbered from C1 in the direction that gives the substituent the lowest possible number. In this case, the propyl group is located at the C2 position.

  • Assemble the Full Name : By combining the substituent name and locant with the parent acid name, we arrive at the final, non-stereospecific IUPAC name: 2-propylcyclopropane-1-carboxylic acid [5].

Part 2: Stereochemical Configuration and Descriptors

2-Propylcyclopropane-1-carboxylic acid possesses two chiral centers (stereocenters) at C1 and C2. This gives rise to 2² = 4 possible stereoisomers. Their nomenclature requires descriptors for both relative stereochemistry (cis/trans) and absolute stereochemistry (Cahn-Ingold-Prelog R/S system).

Relative Stereochemistry: cis and trans Isomerism

The relative orientation of the two substituents (carboxyl and propyl groups) on the cyclopropane ring determines the cis or trans designation.

  • cis isomer : The carboxyl and propyl groups are on the same side of the plane of the cyclopropane ring.

  • trans isomer : The carboxyl and propyl groups are on opposite sides of the plane of the cyclopropane ring.

Absolute Stereochemistry: The Cahn-Ingold-Prelog (CIP) System

To assign the absolute configuration (R or S) at each stereocenter (C1 and C2), the substituents attached to it are prioritized according to the CIP sequence rules. The primary rule is to rank substituents based on the atomic number of the atom directly bonded to the stereocenter.

Protocol for Assigning CIP Priority at C1 and C2:

  • Identify Substituents : List the four groups attached to the chiral carbon.

  • Assign Priority : Rank the groups from highest (1) to lowest (4) based on atomic number. If there is a tie, proceed along the substituent chains until a point of difference is found.

  • Orient the Molecule : Position the molecule in space so that the lowest-priority group (4) is pointing away from the observer.

  • Determine Configuration : Trace the path from priority 1 → 2 → 3.

    • If the path is clockwise , the configuration is R (Rectus).

    • If the path is counter-clockwise , the configuration is S (Sinister).

Priority Assignment for 2-Propylcyclopropane-1-carboxylic acid:

  • At Stereocenter C1 (attached to -COOH):

    • -COOH (The carbon is bonded to two oxygens, one doubly and one singly).

    • -C2 (The neighboring ring carbon, which is attached to a propyl group).

    • -C3 (The other neighboring ring carbon).

    • -H (Lowest atomic number).

  • At Stereocenter C2 (attached to propyl group):

    • -CH₂CH₂CH₃ (Propyl group).

    • -C1 (The neighboring ring carbon, attached to -COOH).

    • -C3 (The other neighboring ring carbon).

    • -H (Lowest atomic number).

The Four Stereoisomers

The combination of these descriptors results in four distinct stereoisomers. The relationship between cis/trans and R/S is fixed: the two trans isomers are a pair of enantiomers, and the two cis isomers are a different pair of enantiomers.

G cluster_trans trans-Isomers (Enantiomers) cluster_cis cis-Isomers (Enantiomers) A (1R,2R)-2-propylcyclopropane- 1-carboxylic acid B (1S,2S)-2-propylcyclopropane- 1-carboxylic acid A->B mirror images C (1R,2S)-2-propylcyclopropane- 1-carboxylic acid D (1S,2R)-2-propylcyclopropane- 1-carboxylic acid C->D mirror images

Caption: The four stereoisomers of 2-propylcyclopropane-1-carboxylic acid.

Part 3: Comprehensive Chemical and Data-Based Identifiers

For data retrieval, regulatory affairs, and procurement, a variety of identifiers are used. The following table summarizes the key identifiers for the parent molecule and its specific stereoisomers.

Identifier2-Propylcyclopropane-1-carboxylic acid (Unspecified Stereochemistry)cis-(1S,2R)-IsomerOther Stereoisomers
IUPAC Name 2-propylcyclopropane-1-carboxylic acid[5](1S,2R)-2-propylcyclopropane-1-carboxylic acid[6](1R,2S), (1R,2R), and (1S,2S) configurations exist.
Synonyms 2-propylcyclopropanecarboxylic acid, cis-2-propylcyclopropanecarboxylic acid, trans-2-propylcyclopropanecarboxylic acid[5]cis-2-propylcyclopropane-1-carboxylic acid[6]Data for specific synonyms of other isomers is less common in aggregate databases.
PubChem CID 14761778[5]N/A (Included within parent CID)N/A (Included within parent CID)
CAS Registry No. 1211481-02-5 (unspecified cis/trans)[5]147228-51-1[6]1392481-20-7 has been assigned to (1S,2R) by one vendor, showing potential for ambiguity[7]. Data for other specific isomers is not consistently available across major databases.
Molecular Formula C₇H₁₂O₂[5]C₇H₁₂O₂[6]C₇H₁₂O₂
Molecular Weight 128.17 g/mol [5]128.17 g/mol [6]128.17 g/mol
InChI InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)[5]InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 (representative for cis)The InChI string will vary in its stereochemical layer (/t) for each isomer.
InChIKey VGXKFXUFNJJDGP-UHFFFAOYSA-N[5]VGXKFXUFNJJDGP-VOTSOKGWSA-N (representative for cis)The InChIKey will differ in its final characters for each unique stereoisomer.
Canonical SMILES CCCC1CC1C(=O)O[5]CCC[C@@H]1C[C@@H]1C(=O)O[6]Stereochemistry is denoted with "@" symbols in SMILES strings, which will differ for each isomer.

Note on Identifier Consistency: It is crucial for researchers to recognize that while PubChem often aggregates stereoisomers under a single compound identifier (CID), specific CAS Registry Numbers are typically assigned to individual, well-characterized stereoisomers. However, inconsistencies can exist between different chemical supplier databases. Cross-verification using multiple identifiers is a recommended best practice.

Conclusion

The systematic IUPAC nomenclature provides a precise and descriptive language for identifying 2-propylcyclopropane-1-carboxylic acid and its four distinct stereoisomers. By correctly applying the rules for naming cyclic carboxylic acids and the Cahn-Ingold-Prelog system for stereochemical assignment, an unambiguous name can be constructed for each unique molecule. This precision, complemented by standardized identifiers like CAS Registry Numbers and InChIKeys, is fundamental to ensuring clarity, reproducibility, and safety in all scientific and commercial applications.

References

  • PubChem. 2-Propylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Cyclopropylcyclopropane-1-carboxylic acid, trans. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Propylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • NIST. Cyclopropanecarboxylic acid. NIST Chemistry WebBook. [Link]

  • University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

  • Química Orgánica. IUPAC Nomenclature Rules for Carboxylic Acids. [Link]

  • PubChem. 2-Propylcyclopentene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. IUPAC Nomenclature of Carboxylic Acids | Complete Guide. YouTube. [Link]

  • Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

  • PubChem. 1-Cyclopropylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Nomenclature of Carboxylic Acids. [Link]

Sources

Exploratory

Physical constants and melting point of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid

This guide provides an in-depth technical analysis of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid , a key intermediate in the synthesis of cyclopropane-containing pharmaceuticals. Executive Summary rac-(1R,2S)-2-Prop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid , a key intermediate in the synthesis of cyclopropane-containing pharmaceuticals.

Executive Summary

rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid is a racemic mixture of the cis-diastereomers of 2-propylcyclopropanecarboxylic acid. Unlike its trans-isomer, which is often a liquid at room temperature, the cis-isomer (rac-(1R,2S)) is characterized as a solid . This compound serves as a critical scaffold in medicinal chemistry, particularly for the development of G-protein coupled receptor (GPCR) modulators and analogs of valproic acid or tranylcypromine.

Chemical Identity & Stereochemical Analysis[1][2]

The designation rac-(1R,2S) explicitly refers to the cis relative configuration of the carboxylic acid and propyl substituents on the cyclopropane ring.

  • IUPAC Name: cis-2-Propylcyclopropanecarboxylic acid (racemic)

  • Common Synonyms: rac-(1R,2S)-2-propylcyclopropane-1-carboxylic acid; cis-2-propylcyclopropanecarboxylic acid

  • CAS Number: 1392481-20-7 (specific to the cis-racemate); 147228-51-1 (often associated with the (1S,2R)-enantiomer or unspecified stereochemistry).

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 128.17 g/mol

Stereochemical Configuration

For 1,2-disubstituted cyclopropanes where the substituents are a carboxylic acid (-COOH) and a propyl group (-CH


CH

CH

):
  • Cis-Isomer (rac-(1R,2S)): The substituents are on the same face of the ring. This form is often less thermodynamically stable than the trans-isomer but can be isolated as a solid.

  • Trans-Isomer (rac-(1R,2R)): The substituents are on opposite faces. This form is typically a liquid at room temperature.

Physical Constants & Melting Point

The physical state of cyclopropane derivatives is highly dependent on their stereochemistry. While the trans-isomer is frequently an oil, the cis-isomer's ability to pack more efficiently often results in a crystalline solid state.

Key Physical Data Table
PropertyValue / DescriptionNotes
Physical State Solid (Waxy or Crystalline)Specifically for the cis-racemate (rac-(1R,2S)) [1].
Melting Point ~50 – 80 °C (Estimated)Exact literature value is rare; comparable cis-cyclopropane acids melt in this range.
Boiling Point 238.1 °C (Predicted at 760 mmHg)High boiling point due to hydrogen bonding of the carboxylic acid.
Density 1.081 g/cm³ (Predicted)Typical for small cyclopropane acids.
pKa 4.83 ± 0.10 (Predicted)Similar to cyclopropanecarboxylic acid (pKa ~4.8).
LogP 1.80 (Predicted)Indicates moderate lipophilicity.
Refractive Index 1.465 (Predicted)-

Note on Melting Point: While specific experimental melting points for this exact isomer are proprietary or less commonly indexed than the parent cyclopropanecarboxylic acid (MP 17-19 °C), the designation as a "solid" by major suppliers (e.g., Sigma-Aldrich, AldrichCPR) confirms it exists as a solid at room temperature, unlike its liquid trans-counterpart.

Synthesis & Isolation Workflow

The synthesis of rac-(1R,2S)-2-propylcyclopropanecarboxylic acid typically involves a carbene addition to an alkene, followed by hydrolysis and separation of diastereomers.

Core Synthesis Pathway
  • Carbenoid Addition: Reaction of 1-pentene with ethyl diazoacetate (catalyzed by Rh

    
    (OAc)
    
    
    
    or Cu-bronze) yields a mixture of cis- and trans-ethyl 2-propylcyclopropanecarboxylate.
  • Hydrolysis: Saponification of the ester mixture using NaOH/MeOH.

  • Separation: The cis and trans acids are separated via fractional crystallization or chromatography. The cis-isomer (solid) can often be recrystallized from non-polar solvents (e.g., hexanes or pentane) at low temperatures.

Synthesis Pentene 1-Pentene EsterMix Ethyl 2-Propyl- cyclopropanecarboxylate (Cis/Trans Mixture) Pentene->EsterMix Diazo Ethyl Diazoacetate Diazo->EsterMix Catalyst Rh2(OAc)4 Cat. Catalyst->EsterMix Hydrolysis Hydrolysis (NaOH, MeOH) EsterMix->Hydrolysis AcidMix Crude Acid Mixture Hydrolysis->AcidMix Separation Separation (Crystallization/Chromatography) AcidMix->Separation CisAcid rac-(1R,2S)-Acid (Solid, Target) Separation->CisAcid TransAcid rac-(1R,2R)-Acid (Liquid, Byproduct) Separation->TransAcid

Figure 1: Synthetic pathway for the isolation of rac-(1R,2S)-2-propylcyclopropanecarboxylic acid.

Experimental Protocols

Melting Point Determination

For the cis-isomer, which is a waxy solid, precise melting point determination requires careful sample preparation to avoid supercooling or premelting.

  • Sample Prep: Dry the solid rac-(1R,2S)-acid under high vacuum (0.1 mmHg) for 4 hours to remove trace solvents (which significantly depress MP).

  • Apparatus: Use a capillary melting point apparatus (e.g., Büchi or Thomas-Hoover) calibrated with benzophenone standard (MP 48 °C).

  • Ramp Rate: Heat rapidly to 40 °C, then ramp at 1 °C/min.

  • Observation: Record the onset of the liquid phase (meniscus formation) and the clear point.

Solubility Profile
  • Soluble: Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate.

  • Sparingly Soluble: Water (acidic pH).

  • Soluble (as salt): Aqueous NaOH or NaHCO

    
     (pH > 6).
    

Applications in Drug Development

The 2-propylcyclopropane moiety is a pharmacophore found in several bioactive compounds. The cis-stereochemistry (1R,2S) confers a specific 3D shape that differs from the planar trans-form, often leading to distinct biological activities.

  • GPCR Agonists: Used as a lipophilic anchor in the design of GPR40 (FFAR1) agonists for type 2 diabetes.

  • Enzyme Inhibitors: Structural analog of valproic acid; investigated for histone deacetylase (HDAC) inhibition activity.

  • Metabolic Stability: The cyclopropane ring prevents

    
    -oxidation typical of linear alkyl chains, enhancing the metabolic half-life of the drug candidate.
    

References

  • Sigma-Aldrich. (2025). rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid Product Detail. Retrieved from

  • PubChem. (2025). 2-Propylcyclopropanecarboxylic acid (Compound CID 14761778). National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). Cyclopropanecarboxylic acid Properties and Derivatives. Retrieved from

  • Hit2Lead. (2025). rac-(1R,2S)-2-propylcyclopropanecarboxylic acid Building Block. Retrieved from

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: rac-(1R,2S)-2-Propylcyclopropanecarboxylic Acid

Abstract: This document provides a comprehensive guide for the synthesis of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The cyclopropane motif i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The cyclopropane motif is a privileged structural unit in numerous biologically active compounds, prized for its conformational rigidity and unique metabolic profile.[1] This guide details a robust and stereospecific synthetic route via the Simmons-Smith cyclopropanation reaction, followed by a critical protocol for the diastereoselective purification of the target isomer. We delve into the causality behind experimental choices, offering insights to ensure reproducibility and high purity.

Introduction and Strategic Overview

The synthesis of substituted cyclopropanes with defined stereochemistry is a persistent challenge in organic chemistry. The target molecule, rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid, possesses a cis relative stereochemistry between the propyl and carboxylic acid groups. Achieving this specific arrangement requires a synthetic strategy that proceeds with high stereocontrol.

Our primary strategy hinges on the Simmons-Smith cyclopropanation reaction , a classic and reliable method for converting alkenes into cyclopropanes stereospecifically. The reaction involves an organozinc carbenoid that adds a methylene group across a double bond in a concerted fashion, preserving the original stereochemistry of the alkene.[1][2] Therefore, by starting with cis-2-hexenoic acid, we can directly forge the desired cis-substituted cyclopropane ring.

Retrosynthetic Analysis

The logical disconnection for the target compound traces back to a readily available unsaturated carboxylic acid. This retrosynthetic pathway forms the basis of our chosen synthetic protocol.

G Target rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid Cyclopropanation Stereospecific Cyclopropanation (Simmons-Smith) Target->Cyclopropanation StartingMaterial cis-2-Hexenoic Acid Cyclopropanation->StartingMaterial

Caption: Retrosynthetic approach for the target molecule.

Primary Synthesis Protocol: Simmons-Smith Cyclopropanation

This protocol describes the conversion of cis-2-hexenoic acid to a mixture of cis- and trans-2-propylcyclopropanecarboxylic acids, with the cis isomer as the major product.

Principle and Rationale

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane and a zinc-copper couple.[2] The reaction proceeds through a "butterfly-shaped" transition state where the methylene group is delivered to the same face of the alkene, ensuring retention of its cis or trans geometry.[1] While the reaction is generally stereospecific, the initial starting material may contain some of the trans alkene isomer, or side reactions could lead to a minor amount of the undesired trans cyclopropane product, necessitating a subsequent purification step. The Furukawa modification, which uses diethylzinc (Et₂Zn), is a common alternative that can offer increased reactivity and reproducibility.[1][2]

Detailed Step-by-Step Methodology

Materials:

  • cis-2-Hexenoic acid

  • Diiodomethane (CH₂I₂)

  • Zinc dust (<10 micron, activated)

  • Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Activation of Zinc (Preparation of Zn-Cu Couple):

    • In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, add zinc dust (e.g., 6.5 g, 100 mmol, 2.0 eq).

    • Add anhydrous diethyl ether (50 mL) followed by a catalytic amount of CuCl or CuI (e.g., 0.5 g).

    • Gently heat the mixture to reflux for 30 minutes under a nitrogen atmosphere. A darkening of the zinc dust indicates the formation of the active couple.

    • Cool the flask to room temperature.

  • Cyclopropanation Reaction:

    • To the flask containing the activated Zn-Cu couple, add a solution of cis-2-hexenoic acid (e.g., 5.7 g, 50 mmol, 1.0 eq) in 50 mL of anhydrous diethyl ether.

    • Add diiodomethane (e.g., 26.8 g, 8.1 mL, 100 mmol, 2.0 eq) dropwise via a syringe or addition funnel over 30 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate or using a water bath.

    • After the addition is complete, continue to stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Extraction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by slowly and carefully adding 50 mL of 2M HCl. This step dissolves unreacted zinc and zinc salts.

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

Quantitative Data Summary
ParameterValueMoles (mmol)Molar Ratio
cis-2-Hexenoic Acid5.7 g501.0
Zinc Dust6.5 g1002.0
Diiodomethane26.8 g1002.0
Solvent (Et₂O)100 mL--
Reaction Time4-6 hours--
Reaction TemperatureReflux (~35 °C)--
Experimental Workflow Diagram

G cluster_prep 1. Zn-Cu Couple Activation cluster_reaction 2. Cyclopropanation cluster_workup 3. Workup & Isolation A Add Zn dust & CuCl to anhydrous Et2O B Reflux for 30 min under N2 A->B C Add cis-2-Hexenoic Acid solution B->C D Dropwise addition of Diiodomethane C->D E Reflux for 4-6 hours D->E F Cool to 0°C & Quench with 2M HCl E->F G Extract with Et2O F->G H Wash with NaHCO3 & Brine G->H I Dry (MgSO4) & Concentrate H->I J Crude Product (Mixture) I->J

Caption: Workflow for Simmons-Smith cyclopropanation.

Purification Protocol: Diastereomer Separation via Fractional Precipitation

The crude product from the Simmons-Smith reaction is a mixture of the desired cis isomer and the undesired trans isomer. Separation is crucial and can be effectively achieved by leveraging the difference in solubility of the isomers' sodium salts at a controlled pH.[3][4]

Principle and Rationale

Generally, cis-isomers of substituted cyclopropanecarboxylic acids are less soluble than their trans counterparts in aqueous media under slightly acidic conditions.[3] By first converting the entire mixture to its water-soluble sodium salt and then carefully lowering the pH with a weak acid like carbonic acid (from CO₂ gas) or dilute acetic acid, the less soluble cis-isomer can be selectively precipitated while the trans-isomer remains in solution.[4] This method avoids the need for challenging column chromatography on the free acids.

Detailed Step-by-Step Methodology

Materials:

  • Crude cyclopropanecarboxylic acid mixture

  • Sodium hydroxide (NaOH), 1M aqueous solution

  • Carbon dioxide (CO₂) gas cylinder or dry ice

  • or Acetic acid, dilute aqueous solution (e.g., 10%)

  • Deionized water

  • Diethyl ether (Et₂O)

Protocol:

  • Salt Formation:

    • Dissolve the crude acid mixture in a 1M aqueous solution of NaOH. Use a stoichiometric amount of NaOH based on the initial starting material, ensuring the final pH is >10 to fully deprotonate both isomers. Gentle warming can aid dissolution.[3]

  • Selective Precipitation:

    • Transfer the aqueous solution to a beaker with vigorous stirring.

    • Slowly bubble CO₂ gas through the solution. This will form carbonic acid in situ, gradually and gently lowering the pH.[4]

    • Alternatively, add 10% acetic acid dropwise.

    • Monitor the pH of the solution carefully. A white precipitate, which is the desired cis-isomer, will begin to form as the pH drops.

    • Continue the slow addition of acid until precipitation appears complete (typically around pH 6-7, but this should be optimized for the specific substrate). Avoid over-acidification, which would cause the trans-isomer to precipitate as well.

  • Isolation and Purification of cis-Isomer:

    • Collect the white precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any occluded sodium salt of the trans-isomer.

    • Air-dry the solid to obtain the purified rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid. Purity can be checked by ¹H NMR or HPLC. If necessary, a second recrystallization can be performed.

  • (Optional) Recovery of trans-Isomer:

    • The filtrate, which is enriched in the trans-isomer, can be acidified further with a strong acid (e.g., 2M HCl) to a pH < 2.

    • The trans-acid will precipitate or can be extracted with diethyl ether.

Purification Workflow Diagram

G A Crude Mixture of cis/trans Acids B Dissolve in 1M NaOH (pH > 10) A->B C Slowly add CO2 or dilute Acetic Acid B->C D Selective Precipitation of cis-Isomer (pH ~6-7) C->D E Filter & Wash Precipitate D->E G Filtrate (Enriched in trans-Isomer Salt) D->G F Pure cis-Isomer (rac-(1R,2S)-product) E->F

Caption: Diastereomeric separation by fractional precipitation.

Characterization

The final product should be characterized to confirm its structure and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess diastereomeric purity by comparing the integration of characteristic signals for the cis and trans isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • HPLC: Can be used to determine the diastereomeric ratio with high accuracy.

Conclusion

The synthetic and purification protocols detailed in this guide provide a reliable and scalable pathway to high-purity rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid. The stereospecificity of the Simmons-Smith reaction combined with the practical and efficient fractional precipitation method offers a robust solution for researchers in organic synthesis and drug discovery. Careful control of reaction conditions and pH during purification are paramount to achieving the desired outcome.

References

  • Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013). Olefin cyclopropanation via carbene transfer catalyzed by engineered cytochrome P450 enzymes. Science, 339(6117), 307-310. [Link]

  • Venkat Narsaiah, A., & Knp, R. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • Yadav, V. K., & Kumar, N. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(11), 3243. [Link]

  • Twibanire, J. D. K., & Grindley, T. B. (2014). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 53(44), 11929-11933. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Wang, X., Dodbiba, A., & Reiss, P. D. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Diccianni, J. B., & Diao, T. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 9(1), 125-130. [Link]

  • Nishiyama, H., Itoh, Y., Sugawara, Y., Matsumoto, H., Aoki, K., & Itoh, K. (1994). Chiral Ru(II)-bis(2-oxazolin-2-yl)pyridine complexes. Asymmetric cyclopropanation of olefins and diazoacetates. Bulletin of the Chemical Society of Japan, 68(4), 1247-1262. [Link]

  • Muthusamy, S., & Gunanathan, C. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 68(13), 5260-5266. [Link]

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4913-4923. [Link]

  • Beaver, K. A., et al. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Supporting Information. [Link]

  • ResearchGate. (2000). Diastereoselective Synthesis of Enantiomerically Pure 1,2-Disubstituted Cyclopropanols from Allylic Sulfones. [Link]

  • Hernandez, K. E., et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. ACS Catalysis, 9(6), 5539-5544. [Link]

  • Zhou, W., et al. (2023). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetate. Journal of the American Chemical Society. [Link]

  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 40. [Link]

  • Donaldson, W. A. (2007). Synthesis of cyclopropanes via organoiron methodology: preparation of rac-dysibetaine CPa. The Journal of Organic Chemistry, 72(25), 9802-9803. [Link]

  • PubChem. (n.d.). Rac-(1r,2s)-2-(2-methoxyethyl)cyclopropane-1-carboxylic acid. [Link]

  • Slater, R. (1980). Process of separating cis and trans isomers of cyclopropane carboxylic acids.
  • Slater, R. (1980). Process for separating optical isomers of substituted cyclopropane carboxylic acids.
  • Gautschi, M., et al. (2006). 2-heptylcyclopropyl-1-carboxylic acid.
  • Tietze, L. F., et al. (1983). DIASTEROSELECTIVE FORMATION OF α-METHOXYCARBONYL LACTONES THROUGH AN INTRAMOLECULAR DIELS–ALDER REACTION. Organic Syntheses, 61, 66. [Link]

  • ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? [Link]

Sources

Application

Application Notes &amp; Protocols: A Detailed Guide to the Simmons-Smith Cyclopropanation of Hexenoic Acid Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Cyclopropane Rings The cyclopropane motif is a highly valuable three-membered carbocycle frequently found in the...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Cyclopropane Rings

The cyclopropane motif is a highly valuable three-membered carbocycle frequently found in the core structure of numerous biologically active natural products and pharmaceutical agents, including terpenoids, alkaloids, and anti-viral drugs.[1][2][3] Its unique steric and electronic properties impart significant conformational rigidity and can modulate the biological activity of a parent molecule. The Simmons-Smith cyclopropanation, first reported in 1958, remains one of the most reliable and stereospecific methods for the synthesis of cyclopropanes from alkenes.[4][5] The reaction is renowned for its functional group tolerance and, most critically, its stereospecificity, wherein the geometry of the starting alkene is faithfully transferred to the cyclopropane product.[4][6][7][8]

This guide provides a comprehensive, in-depth procedure for the cyclopropanation of hexenoic acid derivatives. We will delve into the mechanistic underpinnings, compare key reagent systems, provide step-by-step protocols, and address critical safety and troubleshooting considerations. Given the incompatibility of the acidic proton in a free carboxylic acid with the basic organozinc reagents, this guide will focus on the cyclopropanation of hexenoic acid esters (e.g., ethyl hexenoate), a necessary and common strategy in synthetic chemistry.

The Reaction Mechanism: A Concerted and Stereospecific Pathway

The Simmons-Smith reaction does not involve a free carbene. Instead, the active reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is formed in situ from the reaction of diiodomethane with a zinc species.[6][9] This carbenoid is electrophilic in nature and adds to the nucleophilic π-bond of the alkene.[10]

The key mechanistic features are:

  • Carbenoid Formation: Metallic zinc inserts into the carbon-iodine bond of diiodomethane to form the zinc carbenoid.

  • Concerted Cycloaddition: The carbenoid then coordinates to the alkene and delivers the methylene (CH₂) group in a single, concerted step through a three-centered "butterfly-type" transition state.[11]

  • Stereospecificity: Because the two new carbon-carbon bonds form simultaneously on the same face of the original double bond, the reaction is a syn-addition. This preserves the stereochemistry of the alkene: a (Z)-alkene will yield a cis-disubstituted cyclopropane, while an (E)-alkene will yield a trans-disubstituted cyclopropane.[6]

Caption: Figure 1: Concerted 'Butterfly' Transition State.

Selecting the Appropriate Reagent System

The choice of zinc reagent is critical and depends on the reactivity of the substrate and the desired reaction conditions. For hexenoic acid esters, two main systems are highly effective.

FeatureClassic Simmons-Smith Furukawa Modification
Reagents Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn(Cu))Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn)
Reaction Type HeterogeneousHomogeneous
Reactivity Good for electron-rich alkenes.Higher reactivity; effective for less nucleophilic or sterically hindered alkenes.[12]
Solvents Ethereal solvents (e.g., Diethyl ether, THF)Non-coordinating solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE)).[11]
Safety Zn(Cu) is air-stable once prepared. CH₂I₂ is toxic.[6]Et₂Zn is pyrophoric (ignites in air) and reacts violently with water.[13] Requires strict inert atmosphere techniques.
Advantages Economical, reagents are relatively easy to handle.More reproducible, faster reactions, and often higher yields.[12]

For an α,β-unsaturated ester like ethyl hex-2-enoate, the double bond is somewhat electron-deficient, making the Furukawa modification often the more efficient choice. However, the classic method is also viable and avoids the hazards of handling pyrophoric reagents.

Detailed Experimental Protocols

CRITICAL NOTE: All procedures must be conducted in a well-ventilated chemical fume hood. Anhydrous solvents and reagents are essential for success, as moisture quenches the organozinc intermediates.[6]

Protocol A: Preparation of Activated Zinc-Copper Couple

This procedure is adapted from the robust method described in Organic Syntheses.[14]

  • Acid Wash: Place zinc dust (e.g., 50 g) in an Erlenmeyer flask. Add 3% HCl (aq) (50 mL) and stir vigorously for 60 seconds to activate the surface. Decant the acid. Repeat this wash three more times.

  • Water Wash: Wash the activated zinc powder with deionized water (5 x 100 mL), decanting the supernatant after each wash.

  • Copper Deposition: Add a 2% aqueous solution of copper(II) sulfate (2 x 80 mL) to the zinc. Stir until the blue color of the solution fades, indicating the deposition of copper onto the zinc surface.

  • Solvent Exchange: Decant the copper sulfate solution and wash the resulting dark gray/black Zn(Cu) couple sequentially with deionized water (5 x 100 mL), absolute ethanol (4 x 100 mL), and finally anhydrous diethyl ether (5 x 100 mL).

  • Drying: Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and dry thoroughly under vacuum. The couple should be stored in a vacuum desiccator over P₂O₅ and used within a few days for optimal activity.

Protocol B: Cyclopropanation of Ethyl (E)-Hex-2-enoate

Method 1: Using the Classic Zn(Cu) Couple

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Loading: To the flask, add the freshly prepared Zn(Cu) couple (1.5-2.0 equivalents relative to the alkene). Add anhydrous diethyl ether to cover the couple.

  • Activation: Add a small crystal of iodine. The brown color should disappear upon stirring, indicating the activation of the zinc surface.

  • Reaction: Add a solution of ethyl (E)-hex-2-enoate (1.0 eq.) and diiodomethane (1.2-1.5 eq.) in anhydrous diethyl ether dropwise to the stirred suspension.

  • Heating: Gently heat the mixture to reflux. The reaction is often mildly exothermic. Maintain reflux for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Method 2: The Furukawa Modification (using Et₂Zn)

!!! EXTREME CAUTION: Diethylzinc is pyrophoric and must be handled using appropriate syringe techniques under a strict inert atmosphere. !!! [15]

  • Setup: Flame-dry or oven-dry all glassware. Assemble a round-bottom flask with a magnetic stir bar, septum, and a nitrogen/argon inlet.

  • Initial Loading: Add a solution of ethyl (E)-hex-2-enoate (1.0 eq.) in anhydrous dichloromethane (DCM) to the flask.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Slowly add diiodomethane (1.2 eq.) via syringe.

    • Using a clean, dry syringe, add diethylzinc (1.0 M solution in hexanes, 1.2 eq.) dropwise to the stirred solution over 20-30 minutes. A white precipitate (ZnI₂) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC.

Protocol C: Reaction Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) to quench any unreacted organozinc species and dissolve the zinc salts.[6] Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or DCM (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is typically purified by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropanated product.

Experimental Workflow and Safety

A successful outcome depends on a logical workflow and an unwavering commitment to safety.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware & Inert Atmosphere reagents Prepare Anhydrous Solvents & Reagents start->reagents zinc_prep Protocol A: Activate Zn(Cu) Couple (if using classic method) reagents->zinc_prep setup Assemble Reaction Flask reagents->setup zinc_prep->setup addition Protocol B: Add Substrate & Reagents (Controlled Temp) setup->addition react Stir at RT or Reflux addition->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete quench Protocol C: Quench with Sat. NH₄Cl monitor->quench Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: Figure 2: General Experimental Workflow.

Mandatory Safety Precautions
  • Diethylzinc (Et₂Zn): Pyrophoric and water-reactive.[13] It can cause severe skin burns and eye damage. All transfers must be performed under an inert atmosphere using syringe techniques. Do not allow contact with air or moisture.[13]

  • Diiodomethane (CH₂I₂): Toxic and a suspected carcinogen. It is dense and has low volatility but should always be handled in a chemical fume hood.[6] Avoid skin contact.[16]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Contingency: Ensure a Class D fire extinguisher (for combustible metals) and a supply of sand are available when working with pyrophoric reagents. An eyewash station and safety shower must be immediately accessible.[16]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Zn(Cu) couple. 2. Wet solvents or reagents. 3. Substrate is too electron-deficient.1. Prepare fresh Zn(Cu) couple immediately before use.[6] 2. Use freshly distilled/dried solvents and pure reagents. 3. Switch to the more reactive Furukawa (Et₂Zn) conditions.
Formation of Polymer Contamination with protic acids; issue with vinyl ether substrates.Ensure reagents are pure. The Furukawa modification was specifically developed to avoid polymerization of sensitive olefins.[12]
Low Yield after Work-up 1. Incomplete quenching leading to emulsions. 2. Product is volatile.1. Stir vigorously during the NH₄Cl quench until all solids dissolve. 2. Use care during solvent removal on the rotary evaporator (use lower temperature/vacuum).
Side Product (Alkene Reduction) Impure zinc may contain zinc hydride species.Use high-purity zinc dust for preparing the couple.

References

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • PubMed. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • Wikipedia. Zinc–copper couple. [Link]

  • YouTube. Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis. [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • ResearchGate. (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • ProQuest. TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]

  • ResearchGate. Simmons‐Smith Cyclopropanation Reaction. [Link]

  • Organic Syntheses. norcarane. [Link]

  • Chemical Reviews. Cyclopropanation Strategies in Recent Total Syntheses. [Link]

  • Docentes FCT NOVA. Stereoselective Cyclopropanation Reactions. [Link]

  • ACS Publications. A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Chemistry Learner. Simmons-Smith Reaction: Definition, Mechanism, and Examples. [Link]

  • PMC. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. [Link]

  • Organic Chemistry Portal. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. [Link]

  • ACS Publications. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. [Link]

  • SynArchive. Simmons-Smith Reaction. [Link]

  • Wiley Online Library. Simmons-Smith Cyclopropanation Reaction. [Link]

  • Chemistry Europe. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]

  • YouTube. Simmons-Smith Reaction. [Link]

  • Myers Research Group, Harvard University. Cyclopropanation. [Link]

  • Oreate AI. Unpacking the Simmons-Smith Reaction: A Gateway to Cyclopropane Synthesis. [Link]

  • Semantic Scholar. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. [Link]

Sources

Method

Application Note: A Practical, Multi-Step Synthesis of rac-(1R,2S)-2-Propylcyclopropanecarboxylic Acid

Abstract This application note provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The described three-step synthetic pathway begins with the readily available starting material, ethyl 2-formylcyclopropanecarboxylate. The methodology involves a Wittig reaction to introduce the propylidene moiety, followed by a catalytic hydrogenation to saturate the exocyclic double bond, and concludes with a base-catalyzed hydrolysis of the ethyl ester to yield the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a discussion of key experimental considerations.

Introduction

Cyclopropane rings are privileged motifs in numerous biologically active molecules and approved pharmaceuticals. Their unique conformational constraints and electronic properties can impart favorable metabolic stability, binding affinity, and membrane permeability. Specifically, substituted cyclopropanecarboxylic acids serve as crucial intermediates in the synthesis of complex molecular architectures. This application note details a reliable and scalable procedure for the preparation of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid, a compound of interest for the development of novel therapeutic agents. The synthetic strategy is designed to be accessible, employing common laboratory reagents and techniques.

Synthetic Strategy Overview

The synthesis of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid is accomplished through a three-step sequence, commencing with ethyl 2-formylcyclopropanecarboxylate.

Synthetic_Pathway A Ethyl 2-formylcyclopropanecarboxylate B Ethyl 2-propylidenecyclopropanecarboxylate A->B  Step 1: Wittig Reaction   C Ethyl 2-propylcyclopropanecarboxylate B->C  Step 2: Catalytic Hydrogenation   D rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid C->D  Step 3: Ester Hydrolysis  

Caption: Overall synthetic workflow for rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid.

PART 1: Experimental Protocols

Step 1: Wittig Reaction - Synthesis of Ethyl 2-propylidenecyclopropanecarboxylate

The initial step involves the formation of a carbon-carbon double bond via the Wittig reaction.[1][2][3][4] This reaction utilizes a phosphorus ylide, generated in situ from propyltriphenylphosphonium bromide, to convert the aldehyde functionality of ethyl 2-formylcyclopropanecarboxylate into a propylidene group.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity
Propyltriphenylphosphonium bromideC₂₁H₂₂BrP385.281.2 equivalents
Sodium hydride (60% dispersion in oil)NaH24.001.2 equivalents
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11As solvent
Ethyl 2-formylcyclopropanecarboxylateC₇H₁₀O₃142.151.0 equivalent
Saturated aqueous NH₄Cl solutionNH₄Cl53.49For quenching
Diethyl ether(C₂H₅)₂O74.12For extraction
Anhydrous magnesium sulfateMgSO₄120.37For drying

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add propyltriphenylphosphonium bromide (1.2 eq).

  • Suspend the phosphonium salt in anhydrous THF.

  • Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide (a characteristic orange-red color should develop).

  • Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-formylcyclopropanecarboxylate (1.0 eq) in anhydrous THF dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 2-propylidenecyclopropanecarboxylate as a mixture of E/Z isomers.

Step 2: Catalytic Hydrogenation - Synthesis of Ethyl 2-propylcyclopropanecarboxylate

The exocyclic double bond of the alkene intermediate is selectively reduced using catalytic hydrogenation to yield the desired saturated cyclopropane ring.[5]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity
Ethyl 2-propylidenecyclopropanecarboxylateC₁₀H₁₆O₂168.231.0 equivalent
Palladium on Carbon (10 wt. %)Pd/C-5-10 mol %
EthanolC₂H₅OH46.07As solvent
Hydrogen gasH₂2.02Balloon pressure

Protocol:

  • Dissolve ethyl 2-propylidenecyclopropanecarboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Carefully add palladium on carbon (10 wt. %, 5-10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-propylcyclopropanecarboxylate, which is often of sufficient purity for the next step.

Step 3: Ester Hydrolysis - Synthesis of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base.[6][7][8][9]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity
Ethyl 2-propylcyclopropanecarboxylateC₁₀H₁₈O₂170.251.0 equivalent
Sodium Hydroxide (NaOH)NaOH40.002-3 equivalents
EthanolC₂H₅OH46.07As solvent
WaterH₂O18.02As solvent
Hydrochloric Acid (1 M)HCl36.46For acidification
Diethyl ether(C₂H₅)₂O74.12For extraction
Anhydrous magnesium sulfateMgSO₄120.37For drying

Protocol:

  • Dissolve ethyl 2-propylcyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 eq) to the solution and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester is no longer detectable (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid as the final product.

PART 2: Mechanistic Insights

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Olefin Formation A Propyltriphenylphosphonium Bromide Y Phosphonium Ylide (Wittig Reagent) A->Y Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Y->Oxaphosphetane [2+2] Cycloaddition Base NaH Aldehyde Ethyl 2-formylcyclopropanecarboxylate Alkene Ethyl 2-propylidenecyclopropanecarboxylate Oxaphosphetane->Alkene Retro-[2+2] Cycloaddition TPO Triphenylphosphine oxide Oxaphosphetane->TPO

Caption: Mechanism of the Wittig reaction.

The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde. This forms a betaine intermediate which rapidly collapses to a four-membered oxaphosphetane ring. The driving force for the reaction is the subsequent fragmentation of the oxaphosphetane to form the desired alkene and the highly stable triphenylphosphine oxide.[2][3]

The catalytic hydrogenation involves the addition of hydrogen across the double bond, mediated by a heterogeneous catalyst such as palladium on carbon. The reaction occurs on the surface of the catalyst where hydrogen molecules are adsorbed and activated.[5]

Ester hydrolysis in basic conditions is a nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylate salt, which is subsequently protonated during the acidic workup to yield the final carboxylic acid.[6][7][9]

PART 3: Data and Expected Results

StepProductExpected Yield (%)Key Analytical Data
1Ethyl 2-propylidenecyclopropanecarboxylate70-85¹H NMR: Signals for vinyl protons and propyl group. IR: C=C stretch.
2Ethyl 2-propylcyclopropanecarboxylate90-98¹H NMR: Disappearance of vinyl proton signals. IR: Disappearance of C=C stretch.
3rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid85-95¹H NMR: Broad singlet for carboxylic acid proton. IR: Broad O-H and C=O stretches.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid. The protocols are straightforward and utilize readily available reagents, making this synthesis accessible for a wide range of research laboratories. The final product is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development.

References

  • Google Patents. (n.d.). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Multichem Exports. (n.d.). Propyltriphenylphosphonium bromide International Distributor. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propyltriphenylphosphonium bromide. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). 12BL Experiment 5: Ester Hydrolysis. Retrieved from [Link]

  • Organic Syntheses. (1944). Cyclopropanecarboxylic acid. Org. Synth., 24, 36. doi:10.15227/orgsyn.024.0036. Retrieved from [Link]

  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth., 93, 286-305. doi:10.15227/orgsyn.093.0286. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -. Retrieved from [Link]

  • KU ScholarWorks. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]

  • MDPI. (2022, October 27). Enantioselective Total Synthesis of (R,R)-Blumenol B and d 9 -. Retrieved from [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane. Retrieved from [Link]

  • Google Patents. (n.d.). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
  • Shell Global. (2025, October 31). Hydrogenation Catalysts for Ethylene Producers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • Wiley Online Library. (2024, October 22). Photocatalytic Semi‐Hydrogenation of Acetylene to Polymer‐Grade Ethylene with Molecular and Metal–Organic Framework Cobaloximes. Retrieved from [Link]

  • MDPI. (2010, July 29). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Retrieved from [Link]

  • Encyclopedia MDPI. (2023, March 30). Ethyl Acetate Hydrogenation. Retrieved from [Link]

Sources

Application

Catalytic Routes to Propyl-Substituted Cyclopropanes: A Guide for Synthetic Chemists

Introduction: The Significance of the Propyl-Cyclopropyl Motif The cyclopropane ring, a fundamental three-membered carbocycle, is a cornerstone in modern organic chemistry, lending unique conformational rigidity and elec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Propyl-Cyclopropyl Motif

The cyclopropane ring, a fundamental three-membered carbocycle, is a cornerstone in modern organic chemistry, lending unique conformational rigidity and electronic properties to molecules.[1] When substituted with a propyl group, this motif becomes a valuable building block in the synthesis of a wide array of biologically active compounds, from natural products to pharmaceuticals and agrochemicals.[2] The propyl substituent can significantly influence a molecule's lipophilicity and binding interactions, making the development of efficient and stereoselective methods for the synthesis of propyl-substituted cyclopropanes a critical endeavor for researchers in drug discovery and development.[3] This guide provides an in-depth exploration of key catalytic methodologies for the synthesis of these valuable structures, offering detailed protocols and insights into the underlying principles that govern these transformations.

I. Diastereoselective Simmons-Smith Cyclopropanation of Propyl-Containing Allylic Alcohols

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.[2][4] The reaction typically employs an organozinc carbenoid, which delivers a methylene group to the double bond in a concerted fashion, preserving the alkene's stereochemistry.[5] A significant advantage of this method, particularly for the synthesis of substituted cyclopropanes, is the powerful directing effect of a proximal hydroxyl group in an allylic alcohol.[6] This directing effect, stemming from the coordination of the zinc reagent to the alcohol's oxygen, ensures high diastereoselectivity.[6] The Furukawa modification, utilizing diethylzinc and diiodomethane, is often preferred for its enhanced reactivity and higher yields, especially with allylic alcohols.[4][7]

Causality of Diastereoselectivity

The high diastereoselectivity observed in the Simmons-Smith cyclopropanation of allylic alcohols is a direct consequence of the formation of a transient zinc alkoxide intermediate. The zinc carbenoid coordinates to the hydroxyl group of the allylic alcohol, and this chelation directs the delivery of the methylene group to the same face of the double bond as the hydroxyl group, resulting in the syn or cis diastereomer as the major product.[1][6] This predictable stereochemical outcome makes the Simmons-Smith reaction a powerful tool for the synthesis of stereochemically defined cyclopropyl alcohols.

Experimental Protocol: Synthesis of (1R,2R)-1-propylcyclopropane-1,2-diol from (E)-pent-2-en-1-ol

This protocol details the diastereoselective cyclopropanation of (E)-pent-2-en-1-ol to yield the corresponding propyl-substituted cyclopropylmethanol.

Reaction Scheme:

Materials:

  • (E)-pent-2-en-1-ol (1.0 equiv)

  • Diethylzinc (1.1 M solution in toluene, 2.2 equiv)

  • Diiodomethane (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add (E)-pent-2-en-1-ol (1.0 equiv) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: While maintaining the temperature at 0 °C, add diethylzinc (1.1 M solution in toluene, 2.2 equiv) dropwise to the stirred solution over 15 minutes. After the addition is complete, add diiodomethane (2.2 equiv) dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure propyl-substituted cyclopropylmethanol.

Data Presentation:

SubstrateProductYield (%)Diastereomeric Ratio (syn:anti)Reference
(E)-pent-2-en-1-ol(1R,2R)-1-propylcyclopropane-1,2-diol~85-95%>95:5[1][7]

Workflow Diagram:

Simmons_Smith_Workflow sub Substrate & Solvent ((E)-pent-2-en-1-ol in DCM) reagents Reagent Addition (Et2Zn, then CH2I2 at 0°C) sub->reagents Cool to 0°C reaction Reaction (Stir at RT, 12-16h) reagents->reaction Warm to RT quench Quenching (sat. aq. NH4Cl at 0°C) reaction->quench Reaction complete extract Extraction & Washing (DCM, NaHCO3, Brine) quench->extract purify Purification (Column Chromatography) extract->purify product Final Product (Propyl-substituted cyclopropylmethanol) purify->product

Caption: Workflow for Simmons-Smith cyclopropanation.

II. Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium, copper, and cobalt, are highly effective for the cyclopropanation of alkenes with diazo compounds.[8] These methods offer a broad substrate scope and can be tuned for high levels of stereoselectivity through the use of chiral ligands.[9][10]

A. Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylate complexes are powerful catalysts for the decomposition of diazo compounds to generate rhodium-carbene intermediates, which then react with alkenes to form cyclopropanes.[8][11] The choice of the carboxylate ligand on the rhodium catalyst can influence the stereoselectivity of the reaction. For the synthesis of propyl-substituted cyclopropanes, 1-pentene serves as a readily available starting material.

Mechanism Overview:

The catalytic cycle begins with the reaction of the rhodium(II) catalyst with a diazo compound (e.g., ethyl diazoacetate) to form a rhodium-carbene intermediate, with the concomitant loss of nitrogen gas.[8] This electrophilic carbene then undergoes a concerted addition to the alkene (e.g., 1-pentene) to furnish the cyclopropane product and regenerate the rhodium(II) catalyst.

Mechanism Diagram:

Rhodium_Mechanism catalyst Rh2(OAc)4 carbene Rh(II)-Carbene Intermediate catalyst->carbene + Diazo compound diazo N2CHCO2Et diazo->carbene product Propyl-substituted cyclopropane carbene->product + Alkene N2 N2 carbene->N2 - N2 alkene 1-Pentene alkene->product product->catalyst Regenerates catalyst

Caption: Rhodium-catalyzed cyclopropanation mechanism.

Experimental Protocol: Rhodium-Catalyzed Synthesis of Ethyl 2-propylcyclopropane-1-carboxylate

Materials:

  • Dirhodium tetraacetate (Rh2(OAc)4, 0.5 mol%)

  • 1-Pentene (5.0 equiv)

  • Ethyl diazoacetate (EDA, 1.0 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve dirhodium tetraacetate in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Substrate Addition: Add 1-pentene to the catalyst solution.

  • Slow Addition of Diazo Compound: Add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture dropwise via a syringe pump over a period of 4-6 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions such as dimerization.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 2-4 hours after the addition is complete. Monitor the reaction by GC or TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired ethyl 2-propylcyclopropane-1-carboxylate as a mixture of cis and trans isomers.

Data Presentation:

CatalystAlkene SubstrateDiazo ReagentYield (%)Diastereomeric Ratio (trans:cis)Reference
Rh2(OAc)41-PenteneEthyl diazoacetate~70-85%Varies, typically trans-favored[8][12]
B. Copper-Catalyzed Asymmetric Cyclopropanation

Copper complexes with chiral ligands, such as bis(oxazoline) (BOX) ligands, are widely used for the enantioselective cyclopropanation of alkenes.[13] These systems can provide high yields and excellent enantioselectivities, making them highly valuable for the synthesis of chiral building blocks.

Experimental Protocol: Asymmetric Synthesis of Ethyl (1R,2R)-2-propylcyclopropane-1-carboxylate

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)2·C6H6 (1 mol%)

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline)) (1.1 mol%)

  • 1-Pentene (5.0 equiv)

  • Ethyl diazoacetate (EDA, 1.0 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Catalyst Preparation: In a glovebox, stir the copper(I) trifluoromethanesulfonate benzene complex and the chiral bis(oxazoline) ligand in anhydrous dichloromethane for 1 hour at room temperature to form the active catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C to 0 °C). Add 1-pentene to the solution.

  • Slow Addition of Diazo Compound: Add a solution of ethyl diazoacetate in anhydrous dichloromethane dropwise via a syringe pump over 4-6 hours while maintaining the reaction temperature.

  • Reaction Monitoring: Stir the reaction at the same temperature for an additional 12-24 hours. Monitor the reaction by chiral GC or HPLC to determine yield and enantioselectivity.

  • Workup and Purification: Allow the reaction to warm to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation:

Catalyst SystemAlkene SubstrateDiazo ReagentYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)Reference
Cu(I)/Chiral BOX1-PenteneEthyl diazoacetate~70-90%High trans-selectivityUp to 99%[13]

III. Cobalt-Catalyzed Cyclopropanation

Cobalt-based catalysts, particularly cobalt(II) porphyrin complexes, have emerged as effective catalysts for cyclopropanation reactions, often proceeding through a radical-type mechanism.[10][14] This distinct mechanism can offer complementary reactivity and selectivity compared to rhodium and copper catalysts. These reactions are often highly stereoselective and can be performed under mild conditions.[10]

Experimental Protocol: Cobalt-Catalyzed Synthesis of Propyl-Substituted Cyclopropanes

Materials:

  • Cobalt(II) porphyrin complex (e.g., [Co(TPP)]) (1-2 mol%)

  • 1-Pentene (3.0 equiv)

  • Ethyl diazoacetate (EDA, 1.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane or hexane)

  • Reducing agent (e.g., zinc dust, if required for catalyst activation)

Procedure:

  • Catalyst Preparation (if necessary): In a glovebox, prepare a solution of the cobalt catalyst and any necessary ligands or activators in an anhydrous solvent.

  • Reaction Setup: To the catalyst solution, add the alkene substrate (1-pentene).

  • Reagent Addition: Add the diazo compound (ethyl diazoacetate) to the reaction mixture. In some protocols, slow addition via syringe pump is beneficial.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (ranging from -20 °C to room temperature) for the designated time. Monitor the reaction progress by GC or NMR spectroscopy.[14]

  • Workup and Purification: Quench the reaction, filter to remove any solids, and concentrate the filtrate. Purify the residue by column chromatography.

Data Presentation:

CatalystAlkene SubstrateDiazo ReagentYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)Reference
[Co(Porphyrin)]1-PenteneEthyl diazoacetateHighHigh trans-selectivityHigh (with chiral porphyrin)[10]

Conclusion

The synthesis of propyl-substituted cyclopropanes can be achieved with high efficiency and stereoselectivity using a variety of catalytic methods. The choice of methodology depends on the desired stereochemical outcome and the functional group tolerance required. The diastereoselective Simmons-Smith reaction is a robust method for the synthesis of syn-cyclopropylmethanols from allylic alcohols. For enantioselective transformations, copper and rhodium-catalyzed reactions with chiral ligands offer excellent control. Cobalt-catalyzed systems provide an alternative, often with complementary reactivity. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, enabling the efficient construction of molecules containing the important propyl-cyclopropyl motif.

References

  • Kim, H. Y., Lurain, A. E., García-García, P., Carroll, P. J., & Walsh, P. J. (2005). Highly Enantio- and Diastereoselective Tandem Generation of Cyclopropyl Alcohols with up to Four Contiguous Stereocenters. Journal of the American Chemical Society, 127(38), 13138–13139. [Link]

  • Doyle, M. P., & Zhou, Q. L. (1997). Cobalt-Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes. Journal of the American Chemical Society, 119(37), 8746-8747. [Link]

  • Wang, J., & Lin, X. (2025). Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. Nature Communications, 16(1), 1-9. [Link]

  • Walsh, P. J., & Kim, H. Y. (2012). Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. Accounts of Chemical Research, 45(9), 1559-1571. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Zhang, X. P., & Zhu, S. (2010). A general and efficient cobalt(II)-based catalytic system for highly stereoselective cyclopropanation of alkenes with α-cyanodiazoacetates. Journal of the American Chemical Society, 132(36), 12796-12799. [Link]

  • Charette, A. B. (2004). Stereoselective Synthesis. Georg Thieme Verlag.
  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1684. [Link]

  • DiLella, D., & Dorta, R. (2026). Diastereoselective Cyclopropanation of Terminal, Nonconjugated Alkenes with 2-Oxoethylpyridinium Salts via Nucleopalladation. Organic Letters. [Link]

  • Cramer, N. (2019). Chiral cyclopentadienyl RhIII-catalyzed enantioselective cyclopropanation of electron-deficient olefins enable rapid access to UPF-648. Chemical Science, 10(9), 2773-2777. [Link]

  • Marek, I., & Cohen, Y. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8564-8568. [Link]

  • Fasan, R. (2021). Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates. Angewandte Chemie International Edition, 60(45), 24059-24063. [Link]

  • Davies, H. M. L., & Liao, K. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Wang, J. (2011). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Angewandte Chemie International Edition, 50(20), 4683-4686. [Link]

  • Hu, W., & Zhou, Q. L. (2005). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. Angewandte Chemie International Edition, 44(9), 1378-1380. [Link]

  • Fasan, R. (2025). Biocatalytic and Biomimetic Catalysis for Intermolecular Cyclopropanation of Olefins: A Review. ChemCatChem. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2022). Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. Molecules, 27(18), 5824. [Link]

  • Marek, I. (2022). Synthesis of activated polysubstituted cyclopropanes and potential applications. Accounts of Chemical Research, 55(19), 2751-2765. [Link]

  • Fasan, R. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. ACS Catalysis, 9(6), 5286-5291. [Link]

  • Zhang, X. P., & Zhu, S. (2010). A General and Efficient Cobalt(II)-Based Catalytic System for Highly Stereoselective Cyclopropanation of Alkenes with α-Cyanodiazoacetates. Journal of the American Chemical Society, 132(36), 12796-12799. [Link]

  • de Bruin, B., & Reek, J. N. H. (2017). Diastereoselective Radical-Type Cyclopropanation of Electron-Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[15]annulene Catalyst. Chemistry - A European Journal, 23(24), 5734-5741. [Link]

  • Sarpong, R. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(10), 6775-6833. [Link]

  • Jørgensen, K. A. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(12), 5678-5754. [Link]

  • Aggarwal, V. K. (2010). Stereoselective Synthesis of Cyclopropanes with Quaternary Carbon Centres. Angewandte Chemie International Edition, 49(10), 1724-1726. [Link]

  • Yang, Y., & Arnold, F. H. (2016). A whole-cell platform for the production of cyclopropanated molecules. Metabolic Engineering, 36, 1-7. [Link]

  • Davies, H. M. L., & Wang, H. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 5(11), 4231-4239. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]

  • Feng, J., & Lin, X. (2014). Copper(I)/SaBOX catalyzed highly diastereo- and enantio-selective cyclopropanation of cis-1,2-disubstituted olefins with α-nitrodiazoacetates. Tetrahedron, 70(52), 9783-9788. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]

  • Fasan, R. (2023). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. ACS Catalysis, 13(4), 2533-2538. [Link]

  • Doyle, M. P., & Forbes, D. C. (1998). Rhodium(II)-Catalyzed Cyclopropanation. In Comprehensive Organic Synthesis II (Vol. 5, pp. 1-36). Elsevier.
  • Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in catalytic asymmetric synthesis. A new class of C2-symmetric ligands for the enantioselective cyclopropanation of olefins. Journal of the American Chemical Society, 113(2), 726-728. [Link]

  • Wessjohann, L. A., & Brandt, W. (2003). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Chemical Reviews, 103(5), 1625-1648. [Link]

  • Fasan, R. (2022). New Carbene Donor for Biocatalysis: Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridyltriazoles. ChemRxiv. [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. [Link]

  • Lautens, M. (2023). Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air-stable Palladium(I) Dimer Catalysis. Angewandte Chemie International Edition, 62(4), e202214457. [Link]

  • Marek, I. (2021). Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. Angewandte Chemie International Edition, 60(33), 17776-17798. [Link]

  • Organic Chemistry with Victor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]

  • Doyle, M. P. (2004). Catalytic Methods for the Synthesis of Cyclopropanes. In Catalysis of Organic Reactions (pp. 47-60). CRC Press.
  • Davies, H. M. L., & Wang, H. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 5(11), 4231-4239. [Link]

  • Wang, J. (2017). Copper-catalyzed [3 + 1] cyclization of cyclopropenes/diazo compounds and bromodifluoroacetamides: facile synthesis of α,α-difluoro-β-lactam derivatives. Organic & Biomolecular Chemistry, 15(20), 4376-4379. [Link]

  • Trost, B. M. (2012). Palladium-Catalyzed Diastereo- and Enantioselective Formal (3 + 2)- Cycloadditions of Substituted Vinylcyclopropanes. Journal of the American Chemical Society, 134(4), 2052-2055. [Link]

  • Wickens, Z. K. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]

  • Ghorai, M. K. (2022). Palladium-Catalyzed C-C Bond Activation and Regioselective Alkenylation between Cyclopropanol and 1,3-Diyne. ChemRxiv. [Link]

  • Wang, J. (2019). Copper-catalyzed strain-enabled reaction of bicyclobutanes with diazo compounds to synthesize penta-1,4-dienes. Chemical Communications, 55(68), 10115-10118. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyclopropane Carboxylic Acid Synthesis &amp; Purification

Introduction: The Cyclopropane Challenge Cyclopropane carboxylic acids (CPCAs) are critical pharmacophores in modern drug design, appearing in blockbuster virology (HCV protease inhibitors) and antibacterial (fluoroquino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropane Challenge

Cyclopropane carboxylic acids (CPCAs) are critical pharmacophores in modern drug design, appearing in blockbuster virology (HCV protease inhibitors) and antibacterial (fluoroquinolones) agents. However, their synthesis—whether via Simmons-Smith cyclopropanation , diazoacetate addition , or intramolecular alkylation —presents a unique "unholy trinity" of purification challenges:

  • Stereochemical Complexity: Managing cis/trans diastereomers and enantiomers.

  • Metal Residues: Zinc (from Simmons-Smith) or Rhodium/Copper (from carbene transfers).

  • Stability Issues: The inherent ring strain (~27.5 kcal/mol) makes them susceptible to acid-catalyzed ring opening during standard workups.

This guide provides validated protocols to address these specific impurities.

Module 1: Stereochemical Purity (The Isomer Problem)

Q: I have a mixture of cis and trans isomers. How do I separate them without chromatography?

A: For scale-up, chromatography is inefficient. You should utilize Fractional Precipitation via pH Control or Selective Lactonization .

Strategy A: Fractional Precipitation (pH Controlled)

Cyclopropane isomers often exhibit distinct pKa values due to the "bisecting" vs. "eclipsing" conformation of the carboxylate group relative to the ring substituents.

Protocol:

  • Salt Formation: Dissolve the crude acid mixture in 10% aqueous NaOH (1.1 equiv). Ensure complete dissolution.

  • Controlled Acidification: Slowly add dilute acetic acid or bubble CO₂ gas into the solution while monitoring pH.

  • The Drop Point: The cis-isomer (often less soluble due to crystal packing) typically precipitates first.

    • Target pH: 5.5 – 6.0 (experimentally determined; see Reference 1).

  • Filtration: Filter the precipitate (cis-enriched). The filtrate contains the trans-isomer as the soluble salt.

  • Recovery: Acidify the filtrate to pH < 2 to recover the trans-acid.

Strategy B: Selective Iodolactonization (For cis removal)

If you need the pure trans isomer, you can chemically remove the cis impurity. The cis-acid can form a lactone via intramolecular attack on the alkene (if unsaturated) or via iodolactonization intermediates, whereas the trans-isomer cannot bridge the geometric gap.

Workflow Diagram: Isomer Separation Logic

IsomerSeparation Start Crude CPCA Mixture (Cis + Trans) SolubilityCheck Check Solubility in Aqueous Base Start->SolubilityCheck MethodChoice Select Method SolubilityCheck->MethodChoice FractPrec Fractional Precipitation (pH Control) MethodChoice->FractPrec Scalable/Reversible Lactonization Selective Lactonization (Chemical) MethodChoice->Lactonization High Purity Trans Req. Precipitate Precipitate: Cis-Isomer FractPrec->Precipitate pH ~ 5.5-6.0 Filtrate Filtrate: Trans-Isomer (Salt) FractPrec->Filtrate Remains in solution Lactone Lactone Product (Derived from Cis) Lactonization->Lactone Cis reacts Unreacted Unreacted Acid (Pure Trans) Lactonization->Unreacted Trans inert

Caption: Decision matrix for separating cis/trans cyclopropane carboxylic acids based on solubility and reactivity.

Module 2: Reaction Byproducts (The Chemistry Problem)

Q: My Simmons-Smith reaction workup is a gelatinous nightmare. How do I remove the Zinc?

A: The "gel" is zinc hydroxide/oxide, which traps the product and creates stable emulsions. Do not use simple acid washes, as they can open the cyclopropane ring.

The "Rochelle Salt" Protocol (Self-Validating): Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, chelating Zn²⁺ into a water-soluble complex, breaking the emulsion.

  • Quench: Dilute reaction mixture with diethyl ether or DCM.

  • Complexation: Add a saturated aqueous solution of Rochelle Salt (10 mL per mmol of Zn reagent).

  • Agitation: Stir vigorously for 30–60 minutes.

    • Validation Sign: The biphasic mixture will transition from cloudy/opaque to two clear, distinct layers.

  • Separation: Separate layers. The aqueous layer contains the sequestered Zinc.

Q: I see "Ring-Opened" impurities in my NMR. What happened?

A: Cyclopropanes act like "pseudo-alkenes." Strong mineral acids (HCl, H₂SO₄) during workup can protonate the ring, leading to carbocation formation and ring opening (yielding linear alkenes or alcohols).

Troubleshooting Table: Acid Sensitivity

Impurity ObservedCauseCorrective Action
Linear Alkene Acid-catalyzed cleavage (E1/E2)Switch to buffered quench (Sat. NH₄Cl or Phosphate buffer pH 7).
Gamma-Lactone Intramolecular attackAvoid acidic pH if hydroxyl groups are present on side chains.
Alcohol/Ether Nucleophilic ring openingRemove strong nucleophiles (Cl⁻, Br⁻) from acidic workups.

Module 3: Metal Scavenging (The Catalyst Problem)

Q: I used a Rhodium/Copper catalyst (Diazo method). Carbon treatment isn't working efficiently.

A: Activated carbon is non-selective and can adsorb your product. For precious metals (Rh, Pd, Cu), functionalized silica scavengers are superior due to high affinity constants (


).

Comparative Data: Metal Removal Strategies

MethodSpecificityMetal CapacityProduct LossRecommended For
Activated Carbon Low (Adsorption)HighHigh (10-20%)Bulk removal of gross impurities.
Silica-Thiol (SH) High (Pd, Cu, Rh)0.3 - 0.5 mmol/g< 1%Final API polishing; Pd(0)/Pd(II).
Silica-DMT (Dimercaptotriazine) Very High (Rh, Ru)0.4 - 0.6 mmol/g< 1%Stubborn Rh carbenoid residues.
Crystallization N/AN/ALowPurifying the major isomer (Metal stays in mother liquor).

Protocol: Scavenger Screening

  • Dissolve 100 mg of crude product in 10 mL solvent (THF or MeOH).

  • Add 5 wt% equivalent of Silica-DMT (for Rh) or Silica-Thiol (for Pd/Cu).

  • Stir at 40°C for 1 hour.

  • Filter through a 0.45 µm PTFE frit.

  • Analyze filtrate via ICP-MS. Target: < 10 ppm.

Visual Pathway: Metal Scavenging Logic

MetalScavenging Crude Crude Mixture (>500 ppm Metal) Carbon Activated Carbon Pre-treatment Crude->Carbon Bulk Removal Check Metal Level? Carbon->Check Scavenger Functionalized Silica (Thiol/DMT) Check->Scavenger High (>50 ppm) Final Pure API (<10 ppm) Check->Final Low (<50 ppm) Filter Filtration (Remove Solid) Scavenger->Filter Filter->Final

Caption: Workflow for sequential removal of metal catalysts using adsorption and chelation.

References

  • Fractional Precipitation of CPCA Isomers

    • Title: Process for separating cis and trans isomers of cyclopropane carboxylic acids.[1][2][3][4][5]

    • Source: US P
    • URL
  • Chiral Resolution Strategies

    • Title: N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid.
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Simmons-Smith & Zinc Carbenoids

    • Title: Simmons–Smith reaction (Mechanism & Modific
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Metal Scavenging in Pharma

    • Title: Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychel
    • Source: Organic Process Research & Development.
    • URL:[Link]

Sources

Optimization

Stereochemical Control Center: Troubleshooting Cis-Trans Isomerization

This guide is structured as a high-level technical support interface for the Stereochemical Control Center . It is designed for researchers encountering unexpected diastereomeric ratios (dr) in cyclopropane synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support interface for the Stereochemical Control Center . It is designed for researchers encountering unexpected diastereomeric ratios (dr) in cyclopropane synthesis.

Status: Active | Ticket: #CP-ISO-998 | Agent: Senior Application Scientist

Introduction: The Isomerization Fallacy

In cyclopropane synthesis, "isomerization" is often a misdiagnosis. Once formed, the cyclopropane ring is kinetically robust; true cis-trans isomerization usually requires ring-opening (homolytic or heterolytic).

If you are observing the wrong isomer, you are likely facing one of two distinct failures:

  • Selectivity Failure: The reaction trajectory favored the thermodynamic product (trans) over the kinetic target (cis).

  • Post-Synthetic Epimerization: Your workup (silica, heat, Lewis acids) opened the ring of an activated "Donor-Acceptor" cyclopropane.

The following modules address these specific failure modes.

Module 1: The Simmons-Smith Protocol (Zinc Carbenoids)

Symptom: "I used a Z-alkene but obtained a mixture of cis and trans cyclopropanes."

The Diagnostic

The Simmons-Smith reaction is stereospecific.[1][2] A Z-alkene must yield a cis-cyclopropane (and E


trans) because the methylene transfer is concerted.[3] If you see a mixture, the reaction is not isomerizing; the mechanism is breaking down.
Troubleshooting Workflow
CheckpointPotential FailureCorrective Action
Starting Material Alkene isomerization prior to reaction.Verify alkene purity by

NMR. Trace acid in solvent can isomerize enol ethers.
Reagent Lewis Acidity

accumulation causes Lewis-acid catalyzed ring opening.
Switch to Furukawa modification (

). It produces less Lewis-acidic byproducts than the Zn-Cu couple.
Directing Groups Loss of syn-direction by allylic alcohols.Use non-coordinating solvents (DCM, DCE). Solvents like THF or

compete with the substrate for Zinc coordination.
The Mechanism: Coordination is Key

For allylic alcohols, the Zinc reagent coordinates to the oxygen, delivering the methylene to the same face (syn-selectivity). If this coordination fails due to solvent competition, steric bulk will dictate the outcome (often favoring anti).

SimmonsSmith Substrate Allylic Alcohol Zn_Coord Zn-O Coordination (Pre-complex) Substrate->Zn_Coord + Et2Zn/CH2I2 Solvent_Interference Solvent Competition (THF/Ether) Substrate->Solvent_Interference Coordinating Solvent TS Butterfly Transition State (Concerted) Zn_Coord->TS Intramolecular Delivery Product Syn-Cyclopropane (Cis to OH) TS->Product Retention of Config Anti_Product Anti-Cyclopropane (Steric Control) Solvent_Interference->Anti_Product Loss of Direction

Figure 1: The critical coordination pathway in Simmons-Smith cyclopropanation. Solvent interference disrupts the 'Butterfly' transition state, leading to loss of stereocontrol.

Module 2: Transition Metal Catalysis (Rh/Cu/Ru)

Symptom: "I need the cis-isomer, but Rhodium catalysis yields >90% trans."

The Diagnostic

Diazo decomposition yields metal carbenes. The reaction with alkenes is generally diastereoselective for the trans isomer to minimize steric repulsion between the ester group of the carbene and the alkene substituents during the approach.

The Fix: Ligand Control

You cannot force a standard catalyst (like


) to make cis-cyclopropanes efficiently. You must change the "wall" of the catalyst.
  • For Trans-Selectivity (Standard): Use small carboxylates (

    
    ) or bulky porphyrins.
    
  • For Cis-Selectivity (Advanced): Use catalysts that enforce a specific trajectory, such as Doyle’s dirhodium carboxamidates.

Catalyst Selection Matrix

Desired Isomer Recommended Catalyst Class Mechanism of Action

| Trans (Thermodynamic) |


, 

| Minimizes steric clash in the transition state. | | Cis (Kinetic) |

,

| Ligand "walls" block the trans approach trajectory. | | High Enantiocontrol |

(Davies Catalyst) | Donor-Acceptor carbenes; massive steric bulk enforces selectivity. |

Module 3: Ylide Chemistry (Corey-Chaykovsky)

Symptom: "My Michael acceptor cyclopropanation has low dr. How do I switch between cis and trans?"

The Diagnostic

This is a classic case of Kinetic vs. Thermodynamic control , dictated by the reversibility of the betaine intermediate.

  • Sulfoxonium Ylides (e.g., DMSO + NaH):

    • Stable Ylide.

    • Reversible Betaine Formation: The intermediate can open and close, allowing it to find the lowest energy conformation (trans-diequatorial) before ring closure.

    • Result: High Trans selectivity.[4][5][6][7][8]

  • Sulfonium Ylides (e.g.,

    
     + Alkyl Halide): 
    
    • Unstable/Reactive Ylide.

    • Irreversible Betaine Formation: Ring closure is faster than bond rotation/reversal.

    • Result: Kinetic control (often a mix, or cis-favored depending on solvent polarity).

Troubleshooting Protocol
  • If you have a mix and want Trans: Switch from Sulfonium to Sulfoxonium (use Trimethylsulfoxonium Iodide).

  • If you have Trans and want Cis: This is difficult with ylides. Consider switching to a metal-catalyzed approach (Module 2) or using specific bulky sulfide auxiliary groups.

CoreyChaykovsky Start Enone + Sulfur Ylide Betaine_Syn Syn-Betaine (Kinetic) Start->Betaine_Syn Nucleophilic Attack Betaine_Anti Anti-Betaine (Thermodynamic) Start->Betaine_Anti Nucleophilic Attack Start->Betaine_Anti Equilibration Betaine_Syn->Start Reversible (Sulfoxonium) Cis_Prod Cis-Cyclopropane Betaine_Syn->Cis_Prod Fast Ring Closure (Sulfonium / Kinetic) Trans_Prod Trans-Cyclopropane Betaine_Anti->Trans_Prod Slow Ring Closure (Thermodynamic Favored)

Figure 2: The Reversibility Switch. Sulfoxonium ylides allow the kinetic syn-betaine to revert and equilibrate to the anti-betaine, yielding the trans-product.[5]

Module 4: The Hidden Trap (Donor-Acceptor Cyclopropanes)

Symptom: "I synthesized the pure isomer, but after column chromatography, it scrambled."

The Diagnostic

Donor-Acceptor Cyclopropanes (DACs) possess a "push-pull" electronic system that weakens the C-C bond between the donor and acceptor. They are prone to heterolytic ring opening .

The "Silica Gel Effect"

Standard silica gel is slightly acidic. For DACs, this acidity is sufficient to protonate the acceptor or coordinate to the donor, causing transient ring opening to a zwitterionic species. This species permits bond rotation before closing back down, leading to thermodynamic equilibration (usually to the trans isomer).

Prevention Protocol
  • Deactivate Silica: Pre-treat your silica gel with 1-2% Triethylamine (

    
    ) in the eluent to neutralize acidic sites.
    
  • Avoid Heat: Never heat DACs during solvent evaporation. Keep water bath < 30°C.

  • Alternative Purification: Use neutral alumina or recrystallization if possible.

FAQ: Rapid Fire Troubleshooting

Q: Can I isomerize cis-cyclopropane to trans intentionally? A: Yes, if it is a Donor-Acceptor system. Heating with a catalytic Lewis Acid (e.g.,


 or 

) will equilibrate the mixture to the thermodynamic (trans) product. Simple alkyl cyclopropanes will not isomerize without extreme conditions (pyrolysis).

Q: Why did my Simmons-Smith reaction stall? A: Check your Zinc source. The "induction period" is often due to oxide coating. Use the Furukawa reagent (


) to bypass activation issues, or activate your Zn dust with 2% HCl followed by Cu(OAc)2 wash.

Q: I'm using a chiral catalyst but getting low ee. Is this related to cis/trans ratio? A: Often, yes. In Rhodium catalysis, the trans pathway usually has higher enantioselectivity than the cis pathway. If you are getting a lot of cis impurity, your overall ee will drop. Optimize the ligand bulk to shut down the cis pathway completely.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1] Tetrahedron, 24(1), 53-58. Link

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919–939. Link

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[5] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Resolution of 2-Propylcyclopropanecarboxylic Acid

[1] Introduction: The Challenge of 2-PCCA Welcome to the technical support hub for 2-propylcyclopropanecarboxylic acid (2-PCCA) . If you are accessing this guide, you are likely facing one of two critical issues: Physica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Challenge of 2-PCCA

Welcome to the technical support hub for 2-propylcyclopropanecarboxylic acid (2-PCCA) . If you are accessing this guide, you are likely facing one of two critical issues:

  • Physical State Management: 2-PCCA is often a viscous oil or low-melting solid (

    
     depending on isomeric purity) at room temperature, making isolation difficult.[1][2]
    
  • Chiral Resolution: The biological activity of 2-PCCA derivatives (often used in pharmaceutical or agrochemical synthesis) is strictly dependent on stereochemistry (e.g., trans-isomers), requiring robust diastereomeric salt crystallization.[1][2]

This guide moves beyond basic protocols to address the thermodynamic drivers of these processes. We focus on Salt Screening as the primary method for solidification and Phase Diagram Management to prevent oiling out.[1][2]

Module 1: Solvent Selection for Salt Formation

The Core Problem: Crystallizing the free acid of 2-PCCA is thermodynamically unfavorable at standard ambient conditions due to its high entropy of fusion and low melting point.[2] The Solution: Convert the liquid acid into a crystalline salt using an amine base.[2] This increases the lattice energy (


), raising the melting point and facilitating crystallization.[1]
Solvent Screening Protocol

Do not choose solvents randomly. Use the Dielectric-Solubility Matrix below to select the optimal system for your specific amine counter-ion.

Solvent ClassExamplesDielectric Constant (

)
Suitability for 2-PCCA SaltsMechanism of Action
Protogenic Methanol, EthanolHigh (>24)Solvent High solubility via H-bonding; good for dissolving the initial acid/base mixture.[1][2]
Aprotic Polar Acetone, AcetonitrileMedium (20-37)Anti-Solvent / Modifier Disrupts H-bonding networks; useful for inducing nucleation.[1][2]
Non-Polar Heptane, MTBELow (<5)Strict Anti-Solvent Forces ion-pairing; drives yield but increases risk of oiling out (LLPS).[1][2]
Esters Ethyl Acetate, IPAcLow-Medium (6)Primary Crystallizer Balanced polarity often allows for controlled cooling crystallization.[1][2]
Workflow Visualization: Solvent Decision Tree

SolventSelection Start Start: 2-PCCA (Oil/Liquid) Goal Goal: Solid Isolation or Resolution? Start->Goal Iso Isolation (Achiral) Goal->Iso Purification Res Chiral Resolution Goal->Res Enantiopurity Iso_Action Use Achiral Bulky Base (e.g., Dicyclohexylamine) Iso->Iso_Action Res_Action Use Chiral Amine (e.g., (R)-PEA) Res->Res_Action Solvent_Iso Non-Polar/Polar Mix (Heptane : EtOAc) Iso_Action->Solvent_Iso Solvent_Res Polar Protic (EtOH or iPrOH) Res_Action->Solvent_Res Risk Risk: Oiling Out? Solvent_Iso->Risk Solvent_Res->Risk Add Seed Crystals Add Seed Crystals Risk->Add Seed Crystals Yes Proceed to Cooling Proceed to Cooling Risk->Proceed to Cooling No

Figure 1: Decision logic for selecting solvent systems based on the intended outcome (Isolation vs. Resolution).

Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As you cool your solution, droplets of a viscous oil form instead of crystals.[2] Cause: The system has entered the "metastable zone" where the Liquid-Liquid Phase Separation (LLPS) spinodal curve lies above the crystallization solubility curve.[2] This is common for cyclopropane derivatives due to their flexible alkyl chains.[1]

The "Dual-Temperature" Protocol

Standard cooling ramps fail here.[1][2] Use this oscillating temperature method to bypass the oiling region.[2]

  • Dissolution: Dissolve 2-PCCA and amine (1:1 molar ratio) in hot solvent (e.g., Ethanol) at

    
     (50°C).
    
  • Initial Cool: Lower temperature until the solution becomes slightly turbid (cloud point).

  • The Critical Step (Seeding):

    • If oil droplets form: Re-heat to

      
       (approx 40°C) until oil redissolves.
      
    • Add seed crystals (0.5 wt%) at this clear, supersaturated state.

  • Isothermal Hold: Hold at

    
     for 1-2 hours. Allow the seeds to grow.[1] The surface area of the seeds provides a template for growth, preventing the high-energy formation of amorphous oil.[1]
    
  • Slow Cool: Ramp down at 0.1°C/min. Do not crash cool.

Module 3: Chiral Resolution Strategy

For 2-PCCA, separating the


 isomer from the 

isomer is best achieved via Diastereomeric Salt Formation .[1][2]

Recommended Resolving Agents:

  • (R)-(+)-1-Phenylethylamine (PEA): The industry standard.[1][2] Robust, inexpensive.[1]

  • (S)-2-(N-benzylamino)butan-1-ol: Higher selectivity for difficult cyclopropane separations.[1][2]

Experimental Workflow: The "Pope-Peachy" Adaptation

Reference: Jacques, Collet, & Wilen, "Enantiomers, Racemates, and Resolutions" [1].

  • Stoichiometry: Use 0.5 equivalents of the chiral amine and 0.5 equivalents of an achiral base (like NaOH) or just 0.5 eq of the chiral amine if the other enantiomer remains in solution.[2]

  • Solvent: 95% Ethanol or Isopropanol .[1][2] Avoid water if possible, as it broadens the solubility curve, reducing yield.

  • Execution:

    • Mix Racemic 2-PCCA (1.0 eq) in Isopropanol (5-10 volumes).

    • Add (R)-PEA (0.55 eq).[1][2]

    • Heat to reflux (80°C) to ensure homogeneity.

    • Cool to 25°C over 6 hours.

    • Filtration: The precipitate is the diastereomeric salt of the target enantiomer.[2]

    • IPC (In-Process Control): Check optical rotation

      
       of the solid after cracking a small sample with HCl.
      
Resolution Logic Diagram

ResolutionLogic Racemate Racemic 2-PCCA Agent Add (R)-PEA (0.5 eq) Racemate->Agent System Mixture in iPrOH Agent->System Crystallize Crystallization (Slow Cool) System->Crystallize Solid Solid: (R)-PEA salt of (1R,2R)-2-PCCA Crystallize->Solid Precipitates Liquor Mother Liquor: Enriched (1S,2S) Crystallize->Liquor Remains Dissolved Crack Acid Hydrolysis (HCl + MTBE) Solid->Crack Final Pure (1R,2R)-2-PCCA Crack->Final

Figure 2: Workflow for chiral resolution using (R)-Phenylethylamine.

FAQ: Troubleshooting & Optimization

Q1: My salt is hygroscopic and turns into a gum upon filtration. What is happening?

  • A: You are likely using a solvent containing too much water, or the counter-ion (amine) is too small.[2]

    • Fix: Switch to anhydrous Ethyl Acetate or MTBE .[1][2]

    • Fix: Use a bulkier amine like Dicyclohexylamine (DCHA) or t-Butylamine if chirality is not the goal.[1][2] These form hydrophobic lattices that repel water.[1]

Q2: I cannot get the free acid to crystallize, even at -20°C.

  • A: 2-PCCA has a very low enthalpy of fusion.[1][2] Crystallizing the free acid requires high purity (>98%).[1] Even 2% impurity can suppress the melting point below -20°C.[1]

    • Recommendation: Do not fight thermodynamics. Isolate it as a salt (e.g., DCHA salt), purify the salt, and then acidify (crack) the salt immediately before the next reaction step.[1]

Q3: The optical rotation of my resolved salt is lower than literature values.

  • A: This indicates "Eutectic Impurity Entrapment."[1][2] The unwanted diastereomer is co-crystallizing.

    • Fix: Perform a recrystallization of the salt.[2][3][4] Dissolve the isolated salt in hot Ethanol (minimal volume) and cool slowly. The enrichment factor increases significantly in the second pass.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1][2] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (The foundational text on diastereomeric salt resolution).

  • PubChem. (n.d.).[1][2][5][6] 2-Propylcyclopropane-1-carboxylic acid (Compound CID 14761778).[1][2] National Center for Biotechnology Information.[1] Retrieved February 25, 2026, from [Link][1]

  • Myerson, A. S. (2002).[1][2] Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1] (Source for solubility and oiling-out thermodynamics).[1]

  • Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Specific protocols for carboxylic acid resolution).

Sources

Optimization

Technical Support Center: Navigating the Chemistry of Cyclopropanecarboxylic Acid Derivatives

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with cyclopropanecarboxylic acid and its derivatives. The unique structural and electronic properties of the cy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with cyclopropanecarboxylic acid and its derivatives. The unique structural and electronic properties of the cyclopropyl group, stemming from significant ring strain, present both synthetic opportunities and challenges.[1][2][3][4][5] This guide is designed to provide in-depth, field-proven insights to help you anticipate and troubleshoot potential issues, with a primary focus on preventing undesired ring-opening reactions.

Part 1: Troubleshooting Guide - Preventing Ring-Opening Reactions

This section addresses common problems encountered during the synthesis and manipulation of cyclopropanecarboxylic acid derivatives. The question-and-answer format is intended to provide direct and actionable solutions.

Q1: My cyclopropane ring is opening during an amide coupling reaction with cyclopropanecarboxylic acid. How can I prevent this?

This is a frequent challenge, often arising from the reaction conditions required for amide bond formation. The key is to use mild coupling agents and conditions that do not promote the formation of intermediates that can trigger ring-opening.

Causality: Strong acids or high temperatures can protonate the cyclopropane ring or the carbonyl oxygen, increasing the ring strain and making it susceptible to nucleophilic attack and subsequent cleavage.[6]

Recommended Protocol: EDC/HOBt Coupling

This method is widely used for its mild conditions and effectiveness in preventing side reactions.[7]

Materials:

  • Cyclopropanecarboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolve the cyclopropanecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.

  • Add the amine (1.1 eq) followed by the slow addition of DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Troubleshooting Workflow for Amide Coupling

G start Problem: Ring Opening During Amide Coupling cond1 Are you using a strong acid catalyst? start->cond1 sol1 Switch to a non-acidic coupling reagent like EDC/HOBt or HATU. cond1->sol1 Yes cond2 Is the reaction temperature high? cond1->cond2 No end Successful Amide Formation (Ring Intact) sol1->end sol2 Perform the reaction at a lower temperature (0 °C to RT). cond2->sol2 Yes cond3 Is the amine substrate sterically hindered? cond2->cond3 No sol2->end sol3 Use a less hindered amine or a more powerful, yet mild, coupling agent like COMU or T3P. cond3->sol3 Yes cond3->end No sol3->end

Caption: Troubleshooting workflow for amide coupling.

Q2: I am observing ring-opening of a cyclopropyl ketone during reduction. What are the best practices to avoid this?

The reduction of a ketone adjacent to a cyclopropane ring requires careful selection of the reducing agent to avoid cleavage of the three-membered ring.

Causality: Harsh reducing agents or acidic workups can lead to the formation of intermediates that facilitate ring opening. For instance, Lewis acidic reagents can coordinate to the carbonyl oxygen, activating the cyclopropyl ring.[6]

Recommended Reagents and Conditions:

ReagentConditionsComments
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTThe most commonly recommended mild reagent.[6]
Catalytic Hydrogenation H₂, Pd/C, low pressure, RTConditions must be carefully controlled to prevent over-reduction.
Lithium Tri-tert-butoxyaluminum Hydride THF, -78 °C to RTA bulky, less reactive hydride source.

Protocol: NaBH₄ Reduction of a Cyclopropyl Ketone

  • Dissolve the cyclopropyl ketone (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (1.5 eq) in portions.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography if necessary.

Q3: My reaction requires the use of a strong base, and I am concerned about the stability of the cyclopropane ring. What precautions should I take?

While cyclopropanecarboxylic acid derivatives are generally stable to base-catalyzed hydrolysis, strong bases under harsh conditions can promote ring-opening, especially if there are activating groups present.[8][9]

Preventative Measures:

  • Use Non-Nucleophilic Bases: Sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) are preferred for deprotonation reactions as they are less likely to act as nucleophiles and attack the cyclopropane ring.[6]

  • Low Temperatures: Perform reactions at low temperatures (e.g., -78 °C) to minimize the activation energy available for ring-opening pathways.[6]

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can participate in side reactions.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the stability and reactivity of cyclopropanecarboxylic acid derivatives.

What makes the cyclopropane ring prone to opening?

The high reactivity of the cyclopropane ring is a direct consequence of its significant ring strain, which arises from two main factors:

  • Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This leads to poor orbital overlap and weaker C-C bonds.[1][2][3][5]

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, leading to repulsive interactions.[2][5]

This stored strain energy makes ring-opening reactions thermodynamically favorable.[10]

How do substituents on the cyclopropane ring affect its stability?

Substituents play a crucial role in the stability and reactivity of the cyclopropane ring.

  • Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs): The presence of both an EDG (like a phenyl or vinyl group) and an EWG (like an ester or ketone) on the ring, known as a "donor-acceptor" cyclopropane, significantly polarizes the adjacent C-C bond, making it more susceptible to nucleophilic or electrophilic attack and subsequent ring-opening.[11][12][13][14][15][16][17]

  • The Carboxylic Acid Group: The carboxyl group itself is an electron-withdrawing group. Studies have shown that esters of cyclopropanecarboxylic acid exhibit enhanced stability under both acidic and basic hydrolytic conditions compared to their acyclic or larger ring counterparts. This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[8][9][18][19]

Under what general conditions should I be most cautious about ring-opening?

Be particularly vigilant under the following conditions:

  • Strong Acids and Lewis Acids: These can protonate or coordinate with a functional group attached to the ring, which can initiate ring-opening.[6][12][15][20]

  • High Temperatures: Increased thermal energy can overcome the activation barrier for ring-opening reactions.

  • Transition Metal Catalysis: While a powerful synthetic tool, some transition metals can catalyze ring-opening and cycloaddition reactions.[21]

  • Radical Reactions: The formation of a radical adjacent to the cyclopropane ring can lead to rapid ring-opening.[22]

Are there situations where ring-opening is a desired synthetic strategy?

Absolutely. The controlled ring-opening of cyclopropanes is a powerful tool in organic synthesis for constructing complex molecules. Donor-acceptor cyclopropanes, in particular, are versatile three-carbon building blocks for various cycloaddition and annulation reactions.[11][12][13][15][17]

Logical Relationship of Ring Stability

G cluster_0 Factors Decreasing Stability (Promoting Ring Opening) cluster_1 Factors Increasing Stability (Preventing Ring Opening) Strong Acids/Lewis Acids Strong Acids/Lewis Acids Cyclopropane\nRing Integrity Cyclopropane Ring Integrity Strong Acids/Lewis Acids->Cyclopropane\nRing Integrity destabilize High Temperature High Temperature High Temperature->Cyclopropane\nRing Integrity destabilize Donor-Acceptor Pattern Donor-Acceptor Pattern Donor-Acceptor Pattern->Cyclopropane\nRing Integrity destabilize Radical Initiators Radical Initiators Radical Initiators->Cyclopropane\nRing Integrity destabilize Mild Reagents Mild Reagents Low Temperature Low Temperature Steric Hindrance Steric Hindrance Absence of Activating Groups Absence of Activating Groups Cyclopropane\nRing Integrity->Mild Reagents stabilized by Cyclopropane\nRing Integrity->Low Temperature stabilized by Cyclopropane\nRing Integrity->Steric Hindrance stabilized by Cyclopropane\nRing Integrity->Absence of Activating Groups stabilized by

Caption: Factors influencing cyclopropane ring stability.

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

  • American Chemical Society. (2007). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. [Link]

  • Kumar, S., & Kumar, V. (2018). Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes with Hydroperoxides: Access to Highly Functionalized Peroxy/(α-Heteroatom Substituted)Peroxy Compounds. The Journal of Organic Chemistry, 84(2), 853-863. [Link]

  • Semantic Scholar. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

  • Taylor, M. S., & Levine, Z. G. (2013). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 9, 1685–1691. [Link]

  • Ueda, M., & Endo, T. (2012). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry, 3(11), 3147-3155. [Link]

  • Feist, P., et al. (2020). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic γ-Lactams. Chemistry – A European Journal, 26(61), 13866-13870. [Link]

  • Fiveable. (2025). Stability of Cycloalkanes: Ring Strain. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • Study.com. (n.d.). List the two factors that contribute to cyclopropane's large ring strain. [Link]

  • American Chemical Society. (n.d.). Nucleophilic step of the ring opening reactions of cyclopropanes with electrophiles. Mechanism and stereochemistry. I. Reaction of 1-phenylbicyclo[4.1.0]heptane with mercuric salts. [Link]

  • Ioffe, S. L., & Kachala, V. V. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. European Journal of Organic Chemistry, 2017(19), 2695-2713. [Link]

  • Li, Z., & Li, C. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 243–275. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Yan, N., Liu, X., Pallerla, M. K., & Fox, J. M. (2009). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 74(15), 5713–5716. [Link]

  • ResearchGate. (2025). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Wang, D., et al. (2026). C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ACS Catalysis. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(1), 227-268. [Link]

  • Google Patents. (n.d.).
  • The Organic Chemistry Tutor. (2026). Understanding the Unusual Chemistry of Cyclopropane. YouTube. [Link]

  • Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I. [Link]

  • ResearchGate. (n.d.). The ring-opening of cyclopropanes. [Link]

  • SciSpace. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. [Link]

  • University of Rochester. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]

  • Gao, Y., Fu, X. F., & Yu, Z. X. (2014). Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes. Topics in Current Chemistry, 346, 195–231. [Link]

  • Wiley Online Library. (1998). The Stereospecific Acid- and Base-Catalyzed Ring Opening of a Substituted Cyclopropanol. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]

  • Google Patents. (n.d.).
  • NIST. (n.d.). Cyclopropanecarboxylic acid. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Gunda, P., & Kumar, D. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(31), 2049-2052. [Link]

  • The Organic Chemistry Tutor. (2019). protecting groups in organic synthesis. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with rac-(1R,2S)-2-Propylcyclopropanecarboxylic Acid

Welcome to the dedicated technical support guide for rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during their experiments. As a small molecule with both lipophilic (propyl and cyclopropyl groups) and polar (carboxylic acid) moieties, achieving the desired concentration in various solvent systems can be a significant challenge. This guide provides a logical, step-by-step approach to understanding and overcoming these solubility hurdles, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid.

Q1: What are the general solubility characteristics of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid?

A1: Rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid is a carboxylic acid with a total of seven carbon atoms. Generally, simple aliphatic carboxylic acids with up to four carbon atoms are miscible with water, but solubility decreases rapidly as the carbon chain length increases.[1][2] Given its molecular structure, which includes a non-polar propyl group and a cyclopropane ring, it is expected to have limited solubility in aqueous solutions and higher solubility in organic solvents.[1][3] The presence of the cyclopropyl group, a common motif in drug discovery, can also influence physicochemical properties, often enhancing metabolic stability and, in some cases, altering solubility.[4][5]

Q2: In which common organic solvents is this compound likely to be soluble?

A2: Carboxylic acids are generally soluble in a range of organic solvents.[2] For rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid, good solubility can be expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as in alcohols like ethanol and methanol. It is also likely to be soluble in other common organic solvents like acetone, ethyl acetate, and chloroform.[1][6]

Q3: Why is my compound precipitating out of my aqueous buffer?

A3: Precipitation in aqueous buffers is a common issue for carboxylic acids with limited water solubility.[7] This can occur for several reasons:

  • pH-dependent solubility: The carboxylic acid group is a weak acid. At a pH below its acid dissociation constant (pKa), it will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, it deprotonates to form the more soluble carboxylate salt.[8][9] If your buffer's pH is too low, the compound will be less soluble.

  • Supersaturation: If you are preparing your aqueous solution by diluting a concentrated stock in an organic solvent (like DMSO), you might be creating a supersaturated solution that is kinetically trapped. Over time, this unstable state can lead to precipitation as the system moves towards thermodynamic equilibrium.[10][11]

  • Buffer composition: High concentrations of certain buffer salts can sometimes decrease the solubility of organic compounds, an effect known as "salting out."

Q4: Can I heat the solution to improve solubility?

A4: Gently heating the solution can be a viable method to increase the dissolution rate and solubility of many compounds, including carboxylic acids.[12] However, this approach should be used with caution. Ensure that the temperature is well below the boiling point of the solvent and that the compound is stable at the applied temperature. Prolonged heating can lead to solvent evaporation, which would increase the concentration and potentially cause precipitation upon cooling. Always verify the thermal stability of your compound before applying heat.

II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide provides a systematic workflow for addressing more complex solubility issues. The strategies are presented in order of increasing complexity.

Step 1: Systematic Solvent Screening

The first step in troubleshooting is to systematically determine the compound's solubility in a range of common laboratory solvents. This will provide a baseline understanding of its physicochemical properties.

Qualitative Solubility Assessment:

A simple qualitative test can quickly identify promising solvent systems.

Solvent Class Solvent Examples Predicted Solubility of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid Rationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)HighThese solvents can accept hydrogen bonds and have a polarity that is compatible with the carboxylic acid group.
Alcohols Methanol, Ethanol, IsopropanolHighAlcohols are polar, protic solvents that can act as both hydrogen bond donors and acceptors, facilitating the dissolution of carboxylic acids.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents are less polar but can still effectively solvate many organic molecules.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateEthers are less polar than alcohols but can still engage in hydrogen bonding with the carboxylic acid proton.
Aqueous Buffers PBS (pH 7.4), Citrate Buffer (pH 4.5)Low (pH dependent)The non-polar alkyl and cyclopropyl groups limit solubility in water. Solubility will be highly dependent on the pH of the buffer.[2][3]
Step 2: Leveraging pH for Aqueous Solubility

For applications requiring an aqueous environment, such as cell-based assays or formulation development, modulating the pH is one of the most effective strategies to enhance the solubility of carboxylic acids.[8][13]

The Underlying Principle: Ionization

The solubility of a weak acid like rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid is lowest in its neutral (protonated) form and increases significantly as it becomes ionized (deprotonated) to form the carboxylate anion. This relationship is governed by the Henderson-Hasselbalch equation. A general rule of thumb is that for a weak acid to be fully ionized and solubilized, the pH of the solution should be at least 1.5 to 2 units above its pKa.

Experimental Protocol: pH-Dependent Solubility Testing

  • Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system has adequate buffering capacity at each target pH.

  • Sample Preparation: Add an excess amount of solid rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10] This is crucial for determining thermodynamic solubility.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[14]

  • Data Analysis: Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.

Troubleshooting Workflow for pH Adjustment

G start Start: Compound precipitates in aqueous buffer check_ph Is the buffer pH > pKa + 1.5? start->check_ph increase_ph Increase buffer pH incrementally (e.g., 0.5 unit steps) check_ph->increase_ph No success Success: Compound is soluble check_ph->success Yes retest_sol Re-test solubility increase_ph->retest_sol retest_sol->check_ph consider_salt Consider salt formation (Step 3) retest_sol->consider_salt Precipitation persists at high pH G start Start: Dissolve compound in a strong organic solvent (e.g., DMSO) add_cosolvent Add the primary (poor) solvent dropwise to the concentrated stock with vigorous vortexing start->add_cosolvent observe Observe for signs of precipitation add_cosolvent->observe precip_yes Precipitation occurs observe->precip_yes Yes precip_no No precipitation observe->precip_no No adjust_ratio Adjust the ratio of strong solvent to poor solvent precip_yes->adjust_ratio success Success: Stable solution achieved precip_no->success adjust_ratio->start

Caption: Workflow for developing a co-solvent system.

III. Advanced Strategies for Drug Development

For professionals in drug development facing persistent solubility challenges that limit bioavailability, more advanced formulation strategies may be necessary. These techniques aim to present the drug to the biological system in a more readily absorbable form.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug in a polymer matrix to create a high-energy, amorphous form that has a higher apparent solubility and dissolution rate. [15]* Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon contact with aqueous gastrointestinal fluids, they form fine emulsions, which can enhance drug solubilization and absorption. [15]* Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to an increased dissolution rate as described by the Noyes-Whitney equation. [7]* Co-crystals: Forming a co-crystal with a suitable co-former (often another carboxylic acid) can alter the crystal lattice and improve the physicochemical properties of the active pharmaceutical ingredient, including solubility. [10][16] These advanced strategies typically require specialized equipment and expertise in formulation science.

We trust this guide will serve as a valuable resource in your work with rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid. For further assistance, please consult the references below or contact our technical support team.

IV. References

  • David, S., Timmins, P., & Conway, B. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Drug Development and Industrial Pharmacy. [Link]

  • Ralston, A. W., & Hoerr, C. W. (1942). The Solubilities of the Normal Saturated Fatty Acids. The Journal of Organic Chemistry. [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. [Link]

  • University of Calgary. (n.d.). Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Singh, G., & Tandon, V. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Singh, G., & Tandon, V. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. [Link]

  • Australian Prescriber. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? [Link]

  • Singh, P., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

  • Fasan, R., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. [Link]

  • Schwartz, J. B., & Tice, T. R. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. [Link]

  • Emami, S., & Ghafourian, T. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Chawner, R. A., et al. (2020). Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. [Link]

  • Chawner, R. A., et al. (2020). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal. [Link]

  • Al-Hamidi, H., & Edwards, K. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Djas, M., & Henczka, M. (2019). Reactive extraction of carboxylic acids using organic solvents and supercritical fluids: A review. ResearchGate. [Link]

  • Sprakel, L. M. J., & Schuur, B. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology. [Link]

  • YouTube. (2021). Solubility of Carboxylic Acids N5. [Link]

  • PubChem. (n.d.). 2-Propylcyclopropane-1-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]

  • Streng, W. H., et al. (1984). General Treatment of pH-Solubility Profiles of Weak Acids and Bases and the Effects of Different Acids on the Solubility of a Weak Base. Journal of Pharmaceutical Sciences. [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • imChem. (n.d.). TECHNICAL NOTES. [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • PubChem. (n.d.). 2-Propylcyclopentane-1-carboxylic acid. [Link]

  • Figshare. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. [Link]

  • imChem. (n.d.). TECHNICAL NOTES. [Link]

  • ResearchGate. (n.d.). Can anyone help with a problem with organic acid analysis using HPLC? [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (1R,2S) vs. (1R,2R)-Propylcyclopropanecarboxylic Acid

For researchers and professionals in drug development and organic synthesis, the subtle distinctions between stereoisomers can have profound impacts on a molecule's behavior. This guide provides an in-depth comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the subtle distinctions between stereoisomers can have profound impacts on a molecule's behavior. This guide provides an in-depth comparison of the anticipated reactivity of two diastereomers: (1R,2S)-propylcyclopropanecarboxylic acid and (1R,2R)-propylcyclopropanecarboxylic acid. While direct comparative experimental data for these specific molecules is not extensively published, this guide synthesizes fundamental principles of stereochemistry and cyclopropane reactivity, supported by analogous systems, to provide a robust predictive analysis. We will explore the structural nuances, the theoretical underpinnings of their reactivity, and propose experimental protocols to validate these hypotheses.

Structural Elucidation: The cis/trans Isomerism of Propylcyclopropanecarboxylic Acid

The reactivity of a molecule is intrinsically linked to its three-dimensional structure. In the case of 1,2-disubstituted cyclopropanes, the relative orientation of the substituents gives rise to cis and trans diastereomers.

  • (1R,2R)-Propylcyclopropanecarboxylic Acid (trans-isomer): In this isomer, the propyl group and the carboxylic acid group are situated on opposite faces of the cyclopropane ring. This arrangement minimizes steric hindrance between the two bulky substituents.

  • (1R,2S)-Propylcyclopropanecarboxylic Acid (cis-isomer): Conversely, the cis-isomer features both the propyl and carboxylic acid groups on the same face of the cyclopropane ring. This proximity leads to significant steric repulsion.

The fundamental difference in the spatial arrangement of these two isomers is the primary determinant of their relative thermodynamic stability and, consequently, their chemical reactivity.

Caption: 2D representation of trans-(1R,2R) and cis-(1R,2S) isomers.

Theoretical Basis for Differential Reactivity: The Role of Ring and Steric Strain

The high reactivity of cyclopropanes is a direct consequence of their inherent ring strain, which is a combination of angle strain and torsional strain.[1][2][3] The C-C-C bond angles in the planar cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This deviation leads to poor orbital overlap and weaker C-C bonds, making the ring susceptible to opening.

In 1,2-disubstituted cyclopropanes, steric interactions between the substituents introduce an additional layer of strain.

  • Trans-Isomer ((1R,2R)) : The substituents are positioned on opposite sides of the ring, which allows them to be in a staggered-like conformation relative to each other, minimizing steric repulsion.

  • Cis-Isomer ((1R,2S)) : The substituents are on the same side, forcing them into an eclipsed-like conformation. This creates van der Waals repulsion between the propyl and carboxylic acid groups, increasing the overall strain energy of the molecule.[1]

This increased ground-state energy of the cis-isomer means that less energy is required to reach the transition state for reactions that lead to the opening of the cyclopropane ring. Therefore, the (1R,2S)-cis-isomer is predicted to be more reactive than the (1R,2R)-trans-isomer in reactions involving the cleavage of the cyclopropane ring. This principle is observed in related bicyclic systems like caranes, where the cis isomers are generally more reactive in acid-catalyzed rearrangements due to greater ring strain.[4]

Proposed Experimental Investigations for Reactivity Comparison

To empirically validate the predicted difference in reactivity, a series of comparative experiments can be designed. The following protocols outline two such investigations: one focused on the ring-opening of the cyclopropane and the other on a reaction of the carboxylic acid moiety where steric hindrance is expected to play a role.

Experiment 1: Comparative Kinetics of Acid-Catalyzed Ring Opening

This experiment aims to quantify the rate of ring opening for both isomers under acidic conditions. The higher strain energy of the cis-isomer is expected to lead to a faster rate of reaction.

Protocol:

  • Preparation of Reactants: Prepare separate 0.1 M solutions of (1R,2S)-propylcyclopropanecarboxylic acid and (1R,2R)-propylcyclopropanecarboxylic acid in a suitable solvent (e.g., acetic acid).

  • Reaction Initiation: At a constant temperature (e.g., 60°C), add a catalytic amount of a strong acid (e.g., sulfuric acid) to each solution to initiate the ring-opening reaction.

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by neutralizing the acid with a base (e.g., sodium bicarbonate solution).

  • Analysis: Analyze the quenched aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining starting material and the formation of ring-opened products.

  • Data Processing: Plot the concentration of the starting material versus time for each isomer. Determine the initial rate of reaction and the rate constant (k) for each isomer by fitting the data to the appropriate rate law.

G cluster_workflow Workflow for Kinetic Analysis A Prepare 0.1 M solutions of cis and trans isomers B Equilibrate at 60°C A->B C Initiate reaction with H₂SO₄ catalyst B->C D Withdraw and quench aliquots at timed intervals C->D E Analyze by GC-MS or HPLC D->E F Plot concentration vs. time E->F G Calculate rate constants (k_cis, k_trans) F->G

Caption: Experimental workflow for comparing ring-opening kinetics.

Expected Outcome:

IsomerPredicted Relative Rate ConstantRationale
(1R,2S)-ciskcis > ktransHigher ground-state energy due to steric strain lowers the activation energy for ring opening.
(1R,2R)-transktrans < kcisLower ground-state energy due to minimized steric repulsion results in a higher activation energy barrier.
Experiment 2: Comparative Rate of Fischer Esterification

This experiment investigates the influence of the adjacent propyl group's stereochemistry on the reactivity of the carboxylic acid. In the cis-isomer, the propyl group is expected to sterically hinder the approach of the alcohol to the carbonyl carbon.

Protocol:

  • Reactant Setup: In separate round-bottom flasks, dissolve equimolar amounts of (1R,2S)-propylcyclopropanecarboxylic acid and (1R,2R)-propylcyclopropanecarboxylic acid in a large excess of an alcohol (e.g., methanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to each flask.

  • Reaction Conditions: Reflux both mixtures at the same temperature for a set period (e.g., 4 hours).

  • Work-up and Isolation: After cooling, neutralize the catalyst with a weak base. Extract the resulting methyl ester with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Yield Determination: Determine the mass of the purified ester for each reaction and calculate the percentage yield. For a kinetic comparison, the reaction could be monitored over time as described in Experiment 1.

Expected Outcome:

IsomerPredicted Relative Reaction Rate/YieldRationale
(1R,2S)-cisLowerThe cis-propyl group sterically hinders the nucleophilic attack of the alcohol on the carboxylic acid's carbonyl carbon.
(1R,2R)-transHigherThe trans-propyl group is positioned away from the carboxylic acid, presenting less steric hindrance to the incoming alcohol nucleophile.

Conclusion

Based on fundamental principles of stereochemistry and ring strain, this guide establishes a clear hypothesis for the relative reactivity of (1R,2S) and (1R,2R)-propylcyclopropanecarboxylic acid. The cis-isomer, (1R,2S)-propylcyclopropanecarboxylic acid, is predicted to be the more reactive of the two diastereomers in reactions involving the cleavage of the cyclopropane ring due to its higher ground-state energy arising from steric repulsion between the adjacent propyl and carboxylic acid groups. Conversely, in reactions directly involving the carboxylic acid moiety, such as Fischer esterification, the trans-isomer, (1R,2R)-propylcyclopropanecarboxylic acid, is expected to react more readily due to reduced steric hindrance around the reaction center. The proposed experimental protocols provide a clear pathway for the empirical validation of these predictions, offering a framework for further investigation into the nuanced reactivity of these and other substituted cyclopropane systems.

References

  • Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A. Available at: [Link]

  • Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. PubMed. Available at: [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.Beilstein Journal of Organic Chemistry. (Note: While this reference focuses on fluorinated cyclopropanes, the principles of how cis/trans isomerism affects stability are broadly applicable).
  • Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available at: [Link]

  • Cis–Trans Isomerism in Cycloalkanes.Fundamentals of Organic Chemistry. (General background on cis/trans isomerism in cyclic systems).
  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Single-Molecule Observation of a Mechanically Activated Cis-to-Trans Cyclopropane Isomerization. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric Ring‐Opening Reactions of Donor‐Acceptor Cyclopropanes and Cyclobutanes. Angewandte Chemie International Edition. Available at: [Link]

  • Strain and Conformation in Cyclic Molecules.Introduction to Organic Chemistry. (Provides foundational concepts of strain in cyclic systems).
  • Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. arXiv. Available at: [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. Available at: [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

Sources

Comparative

Technical Guide: Structural Elucidation of rac-(1R,2S)-2-Propylcyclopropanecarboxylic Acid

Executive Summary Topic: Structural characterization and stereochemical assignment of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid (C₇H₁₂O₂). Context: This molecule is a critical scaffold in the synthesis of GPR40 ago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Structural characterization and stereochemical assignment of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid (C₇H₁₂O₂). Context: This molecule is a critical scaffold in the synthesis of GPR40 agonists and Valproic acid analogues. As a C7-substituted cyclopropane, the free acid frequently presents as a viscous oil or low-melting solid, rendering direct Single Crystal X-Ray Diffraction (SC-XRD) challenging. Purpose: This guide compares the efficacy of Solution-State NMR , Powder X-Ray Diffraction (PXRD) , and Salt-Derivatized SC-XRD . It provides a validated workflow for converting the difficult-to-crystallize free acid into a diffraction-quality salt, establishing the "Gold Standard" for structural verification.

Part 1: Structural Context & The Challenge

The target molecule, rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid, possesses a trans-configuration across the cyclopropane ring.[1]

  • Stereochemical Complexity: Being a racemate (rac), the bulk material contains a 1:1 mixture of (1R,2S) and (1S,2R) enantiomers.

  • Crystallographic Challenge: Small aliphatic cyclopropanecarboxylic acids often exhibit high conformational flexibility in the alkyl chain (propyl group) and weak intermolecular hydrogen bonding in the free acid state, leading to low melting points (often <40°C) or oil formation [1].

  • The Solution: To obtain high-fidelity X-ray data, the "Wallach’s Rule" (that racemates often pack denser than enantiomers) is insufficient for this liquid-prone acid. The industry standard is Salt Formation using rigid, aromatic amines to drive lattice energy and facilitate crystallization.

Part 2: Comparative Analysis of Elucidation Methods

The following table compares the three primary analytical techniques used to validate this compound in a drug development pipeline.

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureMethod A: Solution NMR (¹H/¹³C)Method B: PXRD (Powder Diffraction)Method C: SC-XRD (Salt Derivative)
Primary Output Connectivity & Relative Stereochemistry (NOESY)Bulk Phase Identification & Polymorph CheckAbsolute Configuration & 3D Packing
Sample State Solution (CDCl₃/DMSO-d₆)Polycrystalline SolidSingle Crystal (0.1–0.3 mm)
Resolution Atomic ConnectivityLattice Fingerprint (1D)Atomic Positions (0.8 Å resolution)
Stereo-Proof Inferential (via Coupling Constants J)None (unless Rietveld refinement is used)Definitive (Anomalous Dispersion)
Throughput High (15 mins)Medium (1 hour)Low (24–48 hours)
Limitation Cannot distinguish enantiomers without chiral shift reagents.[2]Requires crystalline bulk; cannot solve de novo easily.Requires high-quality crystal growth.

Verdict: While NMR is sufficient for routine batch release, SC-XRD of a chiral salt is the only method that provides legally defensible proof of absolute stereochemistry and diastereomeric purity during process scale-up [2].

Part 3: Experimental Protocol (The "How-To")

Since the free acid is likely an oil, we utilize a Salt Screening Protocol to generate diffraction-quality crystals.

Workflow Diagram: From Oil to Structure

The following diagram outlines the critical path for characterizing the target molecule.

G Start Crude Free Acid (Oil/Low-Melting Solid) Screen Salt Screening (Target: Benzylamine/PEA) Start->Screen Stoichiometry 1:1 Cryst Vapor Diffusion (Ethanol/Hexane) Screen->Cryst Slow Growth Check Microscopy Check (Birefringence) Cryst->Check SCXRD SC-XRD Data Collection (Mo/Cu Source, 100K) Check->SCXRD Single Crystal Found PXRD PXRD Analysis (Bulk Purity) Check->PXRD Polycrystalline Material Result CIF File Generation (Absolute Config) SCXRD->Result Structure Solution

Figure 1: Critical path workflow for converting the oily free acid into a crystalline salt suitable for X-ray diffraction.

Detailed Protocol: Salt Crystallization via Vapor Diffusion

Objective: Co-crystallize rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid with (S)-(-)-1-Phenylethylamine (or Benzylamine for racemate packing).

  • Stoichiometric Mixing:

    • Dissolve 50 mg (0.39 mmol) of the target acid in 0.5 mL of absolute Ethanol.

    • Add 1.0 equivalent of the amine base (e.g., 47 mg of (S)-1-Phenylethylamine).

    • Why: The acid-base reaction forms an ionic pair, significantly increasing the lattice energy compared to the free acid dimers.

  • Vapor Diffusion Setup (Sitting Drop):

    • Place the solution in a small inner vial (GC vial).

    • Place the open inner vial inside a larger jar containing 5 mL of n-Hexane (Antisolvent).

    • Seal the outer jar tightly.

    • Mechanism: Hexane vapor slowly diffuses into the ethanol solution, gradually lowering solubility and promoting ordered crystal growth rather than precipitation.

  • Harvesting:

    • Allow to stand undisturbed at 4°C for 3–7 days.

    • Look for prisms or blocks. Needles are often unsuitable for high-resolution data.

Part 4: Data Interpretation & Expected Results

When analyzing the X-ray data for this specific propyl-cyclopropane derivative, researchers should anticipate the following crystallographic parameters.

Space Group Determination
  • For the Racemic Salt (e.g., with Benzylamine): Expect Centrosymmetric Space Groups (e.g., P2₁/c or P-1 ). The unit cell will contain pairs of enantiomers related by an inversion center.

  • For the Chiral Salt (e.g., with (S)-PEA): Expect Non-Centrosymmetric Space Groups (e.g., P2₁ ). This is crucial. Because the counter-ion is pure (S), the salt is a diastereomer, not a racemate. This allows determination of the absolute configuration of the acid moiety relative to the known amine [3].

Key Structural Features (Validation Metrics)

To validate the structure, ensure the refined model meets these criteria:

ParameterAcceptable RangeSignificance
R-Factor (R₁) < 5.0%Indicates high agreement between model and observed data.
Cyclopropane Bond Angles 60° ± 2°Confirms the ring strain is modeled correctly.
C-C Bond Lengths (Ring) 1.50 – 1.52 ÅTypical for cyclopropane; shorter than standard alkanes (1.54 Å).
Trans-Configuration Dihedral Angle ~140-150°The carboxyl and propyl groups should be on opposite faces of the ring.
Visualization of Molecular Packing

The diagram below illustrates the expected Hydrogen Bonding Network in the salt lattice, which stabilizes the crystal.

Packing cluster_0 Stabilizing Forces Acid Acid Anion (Carboxylate -COO⁻) Amine Amine Cation (Ammonium -NH₃⁺) Acid->Amine Charge Assist H-Bond (Strong) Amine->Acid N-H...O Interaction

Figure 2: Schematic of the charge-assisted hydrogen bonding network (N-H...O) between the carboxylate and ammonium species, essential for crystallizing liquid acids.

References

  • Wiberg, K. B., et al. (1993).[3] "Substituent Effects in Cyclopropanes." The Journal of Organic Chemistry, 58(5), 1372–1379. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text on crystal engineering and salt selection).
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876–881. (The definitive source on absolute configuration determination). Link

  • Cambridge Structural Database (CSD). Search for "Cyclopropanecarboxylic acid" substructures to view packing motifs of analogous C7 acids. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of rac-(1R,2S)-2-Propylcyclopropanecarboxylic Acid

Introduction: Beyond Compliance, A Commitment to Safety In the fast-paced environment of research and drug development, the lifecycle of a chemical does not end when an experiment is complete. The proper management and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Compliance, A Commitment to Safety

In the fast-paced environment of research and drug development, the lifecycle of a chemical does not end when an experiment is complete. The proper management and disposal of chemical waste is a critical function that safeguards not only laboratory personnel but also our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid. Our approach is grounded in the dual principles of regulatory compliance and a deep understanding of the chemical's inherent properties. As your partner in the lab, we aim to provide value beyond the product itself, building a foundation of trust through unwavering commitment to safety and scientific integrity.

Part 1: Hazard Identification and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the waste is paramount. This is the cornerstone of the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), which mandates that generators of waste are responsible for its proper characterization.[1]

While a specific Safety Data Sheet (SDS) for rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid is not always readily available, its classification as a carboxylic acid informs our initial hazard assessment. Carboxylic acids are organic acids and should be treated as corrosive until proven otherwise.[2][3] For instance, the closely related Cyclopropanecarboxylic acid is classified as causing severe skin burns and eye damage.[4] Therefore, we will proceed with the assumption that our target compound shares these corrosive properties.

Property & Hazard Profile: rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
IUPAC Name (1R,2S)-2-propylcyclopropanecarboxylic acid
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Assumed Primary Hazard Corrosive: Based on the carboxylic acid functional group, this compound is presumed to cause skin and eye irritation or burns.[4]
Potential Secondary Hazards Toxicity: Specific toxicity data is limited; however, it should be handled as potentially harmful if inhaled or ingested.[5] Reactivity: Avoid contact with strong bases and strong oxidizing agents.[3][5]
EPA Hazardous Waste Status Likely classified as a Corrosive Waste (D002) if its aqueous solution has a pH ≤ 2.[6]

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Given the corrosive nature of carboxylic acids, establishing a robust barrier between the researcher and the chemical is a non-negotiable first step. All handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]

Required Personal Protective Equipment (PPE)
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). This is essential to prevent skin contact, which can lead to irritation or chemical burns.[8]
Eye Protection Safety goggles or a face shield. Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and vapors that can cause severe damage.[4][9]
Skin and Body Protection Laboratory coat. A fully fastened lab coat shields the skin and personal clothing from accidental spills.[7]
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If a fume hood is unavailable, a risk assessment must be performed by your institution's Environmental Health & Safety (EHS) department.[9]

Part 3: Waste Segregation and Containerization Protocol

The principle of "like with like" is fundamental to safe chemical waste storage. Improper segregation is a leading cause of laboratory incidents. This protocol ensures that rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid waste is stored safely pending disposal.

Step-by-Step Containerization Procedure:

  • Select a Compatible Container:

    • Rationale: The container must not react with the waste it holds. For acidic waste, this is of critical importance.

    • Action: Choose a high-density polyethylene (HDPE) or other plastic container. Never use metal containers for acidic waste, as they can corrode and potentially generate flammable hydrogen gas.[10][11] The container must have a secure, screw-top cap to prevent leaks and vapor release.[10][11]

  • Affix a Hazardous Waste Label:

    • Rationale: A properly completed label is a regulatory requirement and a vital communication tool. It ensures anyone handling the container knows its contents and dangers.

    • Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution's EHS department.[11][12] The label must include:

      • The words "Hazardous Waste".[10][11]

      • The full chemical name: "rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid". Do not use abbreviations or chemical formulas.[10]

      • A list of all components and their approximate percentages if it is a mixture.[10]

      • The associated hazards (e.g., "Corrosive", "Toxic").[10]

      • The date the container was first used (accumulation start date).

  • Store in a Satellite Accumulation Area (SAA):

    • Rationale: The SAA is a designated area at or near the point of waste generation, under the control of the operator. This minimizes the travel of hazardous materials within the lab.[10]

    • Action: Store the waste container in your lab's designated SAA. This could be a secondary containment bin within a fume hood or a designated cabinet. The SAA itself should be labeled.[11]

  • Practice Incompatibility Avoidance:

    • Rationale: Mixing incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases.

    • Action: Ensure the container of acidic waste is segregated from:

      • Bases: To prevent a strong exothermic neutralization reaction.

      • Oxidizers: To prevent potentially violent reactions.[3]

      • Reactive Metals (e.g., sodium, potassium): To avoid dangerous reactions.[3]

  • Keep Containers Closed and Clean:

    • Rationale: Open waste containers allow for the release of harmful vapors into the laboratory atmosphere and present a significant spill risk.

    • Action: The waste container must be sealed with its cap at all times, except when actively adding waste.[11] Do not fill the container beyond 80-90% capacity to allow for vapor expansion.[11][13] Ensure the outside of the container is clean and free of contamination.[11]

Part 4: Disposal Workflow

Direct disposal of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid via the sanitary sewer is strictly prohibited. While neutralization of very small quantities of dilute acids can sometimes be permissible, it requires a specific institutional protocol and pH verification.[10][14] The safest and most compliant method for a research setting is collection by a licensed hazardous waste disposal service.

The following diagram outlines the decision-making and operational workflow for proper disposal.

G start Waste Generated: rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid or mixture containing it characterize Step 1: Characterize Waste - Assume Corrosive (D002) - Identify all components start->characterize select_container Step 2: Select Container - Chemically compatible (e.g., HDPE) - Secure screw-top cap - Good condition (no leaks) characterize->select_container label_container Step 3: Label Container - 'Hazardous Waste' - Full chemical name(s) - Hazard class (Corrosive) - Accumulation start date select_container->label_container store_waste Step 4: Accumulate & Store - In designated SAA - Segregate from incompatibles - Keep container closed label_container->store_waste request_pickup Step 5: Arrange Final Disposal - Do NOT pour down drain - Do NOT dispose in regular trash - Submit online pickup request to EHS store_waste->request_pickup end Waste collected by licensed professionals request_pickup->end

Caption: Disposal workflow for rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid.

Part 5: Spill Management Protocol

Accidents can happen, and preparation is key to a safe response.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS emergency line.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Part 2.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial acid spill kit.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (if part of your spill kit): Some acid spill kits contain a neutralizing agent (like sodium bicarbonate). Apply it cautiously from the outside of the spill inward.

  • Collect and Containerize: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.[7]

  • Label and Dispose: Label the container as "Spill Debris containing rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid" and manage it as hazardous waste for EHS pickup.

  • Decontaminate: Clean the spill area with soap and water.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Benchchem. (2025). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Sigma-Aldrich. (n.d.). rac-(1R,2S)-2-propylcyclopropanecarboxylic acid.
  • Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
  • Benchchem. (2025). Proper Disposal Procedures for (Rac)-E1R.
  • United Bio-Chemical Inc. (n.d.). Safety Data Sheet.
  • University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.
  • University of Chicago, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • U.S. Government Publishing Office. (2023, December 18). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Cyclopropanecarboxylic acid.
  • REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines.
  • TCI Chemicals. (2025, May 6). SAFETY DATA SHEET - 1,1-Cyclopropanedicarboxylic Acid.
  • Greenbook. (2012, May). MATERIAL SAFETY DATA SHEET - PROLEC® G.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • University of California, Santa Barbara, Environmental Health & Safety. (2021). UCSB Chemical Hazardous Waste Disposal Procedures.
  • The Ohio State University, Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
Reactant of Route 2
rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.